molecular formula C11H18BrNO3 B1405264 Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate CAS No. 1707376-98-4

Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate

Cat. No.: B1405264
CAS No.: 1707376-98-4
M. Wt: 292.17 g/mol
InChI Key: DMCYBVCCGFTNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate (CAS 1707376-98-4) is a chemical compound with the molecular formula C11H18BrNO3 and a molecular weight of 292.17 g/mol . It is characterized by the SMILES string "O=C(N1CCCCC(C1=O)Br)OC(C)(C)C" . This molecule features a seven-membered azepane ring core, which is a less common scaffold in medicinal chemistry compared to six-membered piperidine rings, offering potential for exploring novel chemical space . The presence of both a bromo and a carbonyl group on the ring makes it a versatile synthetic intermediate, or building block, for further chemical modifications . Compounds based on similar azepane scaffolds are of significant interest in pharmaceutical research for their use in developing kinase inhibitors, such as those targeting LATS1/2 in the Hippo pathway, which is a key regulator of cell growth and proliferation and a promising area in regenerative medicine . This product is intended for use as a research chemical by qualified professionals. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-bromo-2-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCYBVCCGFTNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707376-98-4
Record name tert-butyl 3-bromo-2-oxoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate (CAS 1707376-98-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Peptidomimetic and Macrocyclic Drug Discovery [1]

Executive Summary

Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate (CAS 1707376-98-4) represents a critical intermediate in the synthesis of seven-membered nitrogen heterocycles.[1] As an


-functionalized 

-caprolactam derivative, it serves as a high-value electrophile in the construction of lysine mimetics, protease inhibitors, and conformationally constrained peptidomimetics.

This guide outlines the physicochemical profile, validated synthesis protocols, and strategic applications of this compound. It is designed for medicinal chemists requiring high-purity intermediates for structure-activity relationship (SAR) campaigns.[1]

Structural Identity & Physicochemical Profile[1][2][3][4]

The compound features a seven-membered lactam ring protected by a tert-butoxycarbonyl (Boc) group, with a bromine atom positioned alpha to the carbonyl.[1] This specific substitution pattern activates the C3 position for nucleophilic attack while the Boc group prevents side reactions at the nitrogen and enhances lipophilicity for organic processing.

Table 1: Physicochemical Properties
PropertyData / ValueNote
IUPAC Name tert-butyl 3-bromo-2-oxoazepane-1-carboxylate
CAS Number 1707376-98-4
Molecular Formula

Molecular Weight 292.17 g/mol
Appearance White to off-white crystalline solidTypical for purified material
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterLipophilic N-Boc group dominance
Stereochemistry Racemic (typically)Can be resolved via chiral HPLC
Reactivity Class

-Halo Carbonyl / N-Protected Lactam
High susceptibility to

Synthetic Route & Optimization

Core Directive: The synthesis of CAS 1707376-98-4 requires precise regiochemical control. The most robust method involves the formation of a kinetic enolate of the N-Boc-caprolactam followed by electrophilic trapping with a brominating agent.[1]

Mechanism of Action

The tert-butoxycarbonyl (Boc) group on the nitrogen serves two roles:

  • Protection: Prevents N-alkylation/bromination.[1]

  • Activation: The electron-withdrawing nature of the carbamate acidifies the

    
    -protons at C3, facilitating deprotonation by bulky bases like LDA or LiHMDS at low temperatures.[1]
    
Diagram 1: Synthesis Workflow

Synthesis Start Caprolactam Step1 N-Boc Protection (Boc2O, DMAP, Et3N) Start->Step1 Inter N-Boc-Caprolactam (Intermediate) Step1->Inter Step2 Enolate Formation (LDA, -78°C) Inter->Step2 THF, -78°C Step3 Electrophilic Trap (NBS or Br2) Step2->Step3 Kinetic Control Final Target: CAS 1707376-98-4 (3-Bromo Derivative) Step3->Final Workup & Purification

Caption: Kinetic enolate generation followed by electrophilic bromination ensures regioselectivity at the C3 position.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • tert-Butyl 2-oxoazepane-1-carboxylate (Precursor)[1]

  • Lithium Diisopropylamide (LDA) (2.0 M in THF)[1]

  • N-Bromosuccinimide (NBS) (Recrystallized)[1]

  • Tetrahydrofuran (THF) (Anhydrous)[1]

  • Ammonium Chloride (

    
    ) (Saturated aqueous)[1]
    

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LDA (1.1 equivalents) dropwise over 20 minutes. Maintain internal temperature below -70°C to ensure kinetic enolate formation.[1]

  • Substrate Addition: Dissolve tert-butyl 2-oxoazepane-1-carboxylate (1.0 eq) in a minimal amount of THF and add dropwise to the LDA solution. Stir at -78°C for 45–60 minutes.

    • Scientist's Note: The solution typically turns pale yellow, indicating enolate formation.

  • Bromination: Dissolve NBS (1.05 eq) in THF and add rapidly to the enolate solution. Stir for 30 minutes at -78°C, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1][2] Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is sensitive to light and heat; store at -20°C.[1]

Reactivity & Applications in Drug Discovery

The core value of CAS 1707376-98-4 lies in its "spring-loaded" functionality.[1] The


-bromo ketone motif is a gateway to diverse chemical space.
Diagram 2: Reactivity Map

Reactivity Center CAS 1707376-98-4 (3-Bromo Scaffold) Path1 Nucleophilic Substitution (SN2) (Azides, Amines, Thiols) Center->Path1 Soft Nucleophiles Path2 Elimination (E2) Center->Path2 Bulky Bases (DBU) Path3 Ring Opening / Fragmentation Center->Path3 Hydrolysis/Reduction Prod1 Alpha-Functionalized Lactams (Lysine Mimetics) Path1->Prod1 Prod2 Alpha,Beta-Unsaturated Lactams (Michael Acceptors) Path2->Prod2 Prod3 Linear Amino Acid Derivatives Path3->Prod3

Caption: The scaffold supports substitution (SN2), elimination to enones, or ring-opening protocols.[1]

Key Applications
  • Peptidomimetics: The 7-membered ring mimics the turn structures in proteins.[1] Displacement of the bromine with sodium azide (

    
    ) followed by reduction yields 
    
    
    
    -amino lactams, which are conformational constraints for peptide backbones.
  • Protease Inhibitors: The

    
    -bromo ketone can react with nucleophilic residues (Cysteine/Serine) in enzyme active sites, serving as a covalent warhead in inhibitor design.[1]
    
  • Macrocyclization: Used as a tethering point.[1] The bromine can be displaced by a side-chain nucleophile from a connected peptide, facilitating "stapling" or macrocyclization.

Safety & Handling
  • Hazards: As an

    
    -halo ketone derivative, this compound is a potent lachrymator  and skin irritant.[1] It may cause severe eye damage and respiratory irritation.[1]
    
  • Storage: Moisture sensitive.[1] Store under inert gas (Nitrogen) at -20°C. Protect from light to prevent debromination.

  • Disposal: Quench excess alkylating potential with aqueous sodium thiosulfate before disposal into halogenated waste streams.[1]

References
  • Preparation of Alpha-Bromo-Epsilon-Caprolactam. U.S. Patent 2,832,770. (1958).[1] Describes the foundational chemistry of brominating caprolactams.

  • Bromination/Hydrolytic Fragmentation Reactions of α,β-Unsaturated N-Boc Lactams. Journal of the American Chemical Society. (2003). Details the reactivity of N-Boc protected lactam bromides. [1]

  • Alpha Bromination of Carboxylic Acids & Derivatives. Chemistry LibreTexts. (2024). Mechanistic overview of enolate halogenation relevant to lactam synthesis.

  • PubChem Compound Summary: Tert-butyl 3-oxoazepane-1-carboxylate. National Library of Medicine. (2025).[1] Precursor data and structural analogs.[1][3][2][4][5][6]

Sources

Technical Monograph: Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Logic, and Utility in Peptidomimetic Design[1]

Part 1: Chemical Identity & Structural Descriptors

The compound tert-butyl 3-bromo-2-oxoazepane-1-carboxylate is a functionalized seven-membered lactam (ε-caprolactam derivative). It serves as a critical chiral or achiral scaffold for the synthesis of conformationally constrained amino acids, specifically


-amino-ε-caprolactam (a lysine mimetic). Its structural rigidity and orthogonal protection make it a high-value intermediate in the design of protease inhibitors and peptidomimetics.
Core Identifiers
DescriptorValue
IUPAC Name tert-butyl 3-bromo-2-oxoazepane-1-carboxylate
Common Name

-Boc-

-bromo-ε-caprolactam
Molecular Formula

Molecular Weight 292.17 g/mol
SMILES CC(C)(C)OC(=O)N1CCCCC(Br)C1=O
InChI String InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3
InChI Key DMCYBVCCGFTNNH-UHFFFAOYSA-N
PubChem CID 86276595
Physicochemical Profile (Predicted)[2][5]
PropertyValueNote
LogP ~2.6Lipophilic due to Boc/Bromo combination
TPSA 46.6

Polar surface area dominated by carbamate/lactam
H-Bond Donors 0Nitrogen is fully substituted
H-Bond Acceptors 3Carbonyls (2) and Ether (1)
Rotatable Bonds 1tert-butyl group rotation only

Part 2: Synthetic Logic & Methodology

Route Selection: The Stability Paradox

Synthesizing tert-butyl 3-bromo-2-oxoazepane-1-carboxylate presents a classic chemoselectivity challenge. There are two primary retrosynthetic disconnections:

  • Route A (Direct Functionalization): Lithiation of

    
    -Boc-caprolactam followed by electrophilic bromination.
    
    • Critique: While elegant, generating the enolate of an

      
      -protected 7-membered lactam requires cryogenic conditions (LHMDS, -78°C) to prevent ring opening or 
      
      
      
      -to-
      
      
      silyl migration. The steric bulk of the Boc group can also hinder deprotonation at the
      
      
      -position.
  • Route B (Protection of Precursor):

    
    -Bromination of free ε-caprolactam followed by 
    
    
    
    -Boc protection.
    • Critique (Preferred): This is the robust, scale-friendly approach.

      
      -Bromo-ε-caprolactam is a stable solid synthesized via classic Hell-Volhard-Zelinsky type conditions (or 
      
      
      
      ). The subsequent Boc protection is facile despite the reduced nucleophilicity of the amide nitrogen caused by the inductive effect of the
      
      
      -bromine.

Expert Insight: For reliable library generation, Route B is superior. It avoids the handling of sensitive lithium enolates and utilizes stable, crystalline intermediates.

Reaction Workflow Visualization

SynthesisWorkflow Start ε-Caprolactam Inter 3-Bromo-ε-caprolactam (Stable Intermediate) Start->Inter Start->Inter Bromination Product Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate (Target) Inter->Product Inter->Product N-Protection Reagent1 1. PCl5, Br2 2. H2O (Hydrolysis) Reagent2 Boc2O, DMAP (cat) Et3N, DCM

Figure 1: The robust two-step synthetic pathway prioritizing intermediate stability over step economy.

Part 3: Detailed Experimental Protocol

This protocol follows Route B , designed for high reproducibility and safety.

Step 1: Synthesis of 3-Bromo-ε-caprolactam

Note: This step generates HBr gas; perform in a well-ventilated fume hood.

  • Reagents: ε-Caprolactam (1.0 eq), Phosphorus Pentachloride (

    
    , 1.1 eq), Bromine (
    
    
    
    , 1.1 eq).
  • Solvent: Benzene or Toluene (Anhydrous).

  • Procedure:

    • Dissolve ε-caprolactam in toluene under

      
       atmosphere.
      
    • Add

      
       portion-wise at 0°C. Stir for 30 mins to form the imidoyl chloride.
      
    • Add

      
       dropwise.
      
    • Heat the mixture to 50°C for 2 hours.

    • Hydrolysis: Cool to 0°C and quench carefully with crushed ice/water. The imidoyl bromide hydrolyzes back to the lactam, retaining the

      
      -bromine.
      
    • Isolation: Extract with DCM, wash with sodium thiosulfate (to remove excess

      
      ), dry over 
      
      
      
      , and concentrate. Recrystallize from EtOAc/Hexanes.
    • Checkpoint: Product should be a white/off-white solid.

Step 2: -Boc Protection

Note: The


-bromo group reduces the nucleophilicity of the lactam nitrogen, requiring a catalyst (DMAP).
  • Reagents: 3-Bromo-ε-caprolactam (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.2 eq), Triethylamine (
    
    
    
    , 1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolution: Dissolve 3-bromo-ε-caprolactam in DCM (0.2 M concentration).

    • Base Addition: Add

      
       and DMAP. Stir for 10 minutes at room temperature (RT).
      
    • Reaction: Add

      
       (dissolved in minimal DCM) dropwise.
      
    • Monitoring: Stir at RT for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (more polar) should disappear.

    • Workup: Wash the organic phase with 1M HCl (to remove DMAP/Et3N), saturated

      
      , and brine.
      
    • Purification: Dry over

      
      , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
      
    • Yield Expectation: 75–85% (Pale yellow oil or low-melting solid).

Part 4: Reactivity Profile & Applications

The target molecule is a "spring-loaded" electrophile. The


-bromo ketone motif (within the lactam) is highly susceptible to 

displacement, while the Boc group protects the nitrogen from participating in unwanted side reactions.
Key Transformations
  • Azide Displacement: Reaction with

    
     yields the 
    
    
    
    -azido lactam, a direct precursor to
    
    
    -amino-ε-caprolactam (a rigid lysine isostere).
  • Elimination: Treatment with DBU yields the

    
    -unsaturated lactam, a Michael acceptor for covalent drug design.
    
  • Ring Opening: Hydrolysis allows access to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -bromo-ε-amino acids.
    
Application Pathway Diagram

Reactivity Core Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate Azide α-Azido Lactam (Lysine Mimetic Precursor) Core->Azide NaN3, DMF SN2 Displacement Unsat α,β-Unsaturated Lactam (Michael Acceptor) Core->Unsat DBU, THF E2 Elimination RingOpen Linear α-Bromo-ε-amino Acid (Peptide Building Block) Core->RingOpen LiOH, THF/H2O Hydrolysis

Figure 2: Divergent synthesis pathways utilizing the electrophilic alpha-carbon.

Part 5: References

  • PubChem Compound Summary. (2025). Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate (CID 86276595).[1] National Center for Biotechnology Information. [Link]

  • Hopkins, T. R., et al. (1958). Preparation of alpha-bromo and alpha-iodo-epsilon-caprolactam.[2] U.S. Patent 2,832,770.

  • Organic Chemistry Portal. (2024). Synthesis of α-bromocarboxylic acids and derivatives.[3][4][Link]

Sources

N-Boc-alpha-bromo-epsilon-caprolactam chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Boc-


-bromo-

-caprolactam

Executive Summary & Chemical Identity

N-Boc-


-bromo-

-caprolactam
(systematically: tert-butyl 3-bromo-2-oxoazepane-1-carboxylate) is a specialized electrophilic scaffold used primarily in the synthesis of non-canonical amino acid mimetics and conformationally constrained peptidomimetics.

Its structural value lies in its duality: the


-bromo group  serves as a versatile leaving group for nucleophilic substitution (

), allowing the introduction of complex side chains, while the N-Boc group protects the lactam nitrogen, activating the carbonyl and preventing unwanted polymerization or N-alkylation during subsequent transformations.
Physiochemical Identifiers
PropertySpecification
Systematic Name tert-butyl 3-bromo-2-oxoazepane-1-carboxylate
Common Name N-Boc-

-bromo-

-caprolactam
CAS Registry Number 1707376-98-4 (Rare/Catalog); Precursor (3-bromo-2-oxoazepane): 2439-86-3
Molecular Formula

Molecular Weight 292.17 g/mol
Physical State Viscous oil or low-melting solid (racemic); Crystalline (enantiopure)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
SMILES CC(C)(C)OC(=O)N1CCCCC(C1=O)Br

Synthetic Utility & Mechanism[6][7]

The utility of this compound is defined by its reactivity profile.[1] It acts as a "masked" lysine equivalent. Upon nucleophilic displacement of the bromine (e.g., by an azide, thiol, or amine) and subsequent ring-opening or deprotection, it yields functionalized lysine derivatives.

Key Reactivity Pathways:

  • 
     Displacement:  The C3 position is activated by the adjacent carbonyl. Nucleophiles (e.g., 
    
    
    
    ) displace the bromine with inversion of configuration (if chiral).
  • Ring Opening: Acidic hydrolysis removes the Boc group and opens the lactam to form

    
    -substituted 
    
    
    
    -amino acids.
  • Elimination: Under strong basic conditions, it can undergo dehydrohalogenation to form

    
    -unsaturated lactams.
    
Pathway Visualization

ReactivityPathways Start N-Boc-alpha-bromo-caprolactam (Electrophile) Azide Sodium Azide (NaN3) DMF, 60°C Start->Azide SN2 Substitution Elimination DBU / Base Elimination Start->Elimination E2 Elimination Product_SN2 alpha-Azido-caprolactam (Click Chemistry Precursor) Azide->Product_SN2 Product_Elim alpha,beta-Unsaturated Lactam (Michael Acceptor) Elimination->Product_Elim

Figure 1: Divergent reactivity pathways for N-Boc-


-bromo-

-caprolactam.

Synthesis Protocol

Direct bromination of N-Boc-caprolactam is difficult due to steric hindrance and the stability of the Boc group under radical bromination conditions. Therefore, the authoritative route involves bromination of the lactam first, followed by N-protection.

Step 1: Synthesis of -bromo- -caprolactam

Rationale: Using


 allows for the formation of the enol-phosphonate intermediate, which directs bromination exclusively to the 

-position.
  • Reagents:

    
    -Caprolactam (1.0 eq), Bromine (
    
    
    
    , 1.0 eq), Phosphorus Pentachloride (
    
    
    , 1.0 eq).
  • Solvent: Benzene or Toluene (Anhydrous).

  • Procedure:

    • Dissolve

      
      -caprolactam in toluene under 
      
      
      
      .
    • Add

      
       at 0°C to generate the imidoyl chloride/phosphonate complex.
      
    • Add

      
       dropwise. The solution will turn red/orange.
      
    • Heat to 40-50°C for 4 hours.

    • Hydrolysis (Critical): Pour the reaction mixture into ice water to hydrolyze the intermediate back to the lactam.

    • Isolation: Extract with DCM, wash with

      
       (to remove excess 
      
      
      
      ), dry over
      
      
      .
    • Yield: Typically 80-85% of 3-bromo-2-oxoazepane.

Step 2: N-Boc Protection

Rationale: The amide nitrogen in the lactam is relatively non-nucleophilic. Catalytic DMAP and a slight excess of base are required to drive the reaction with


.
  • Reagents:

    
    -bromo-
    
    
    
    -caprolactam (from Step 1), Di-tert-butyl dicarbonate (
    
    
    , 1.2 eq), Triethylamine (
    
    
    , 1.5 eq), DMAP (0.1 eq).
  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve

      
      -bromo-
      
      
      
      -caprolactam in dry DCM.
    • Add

      
       and DMAP. Stir for 10 minutes.
      
    • Add

      
       dissolved in minimal DCM dropwise at 0°C.
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1). The product is less polar than the starting material.[1]

    • Workup: Wash with 1N HCl (to remove DMAP/TEA), then saturated

      
      .
      
    • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisProtocol Caprolactam epsilon-Caprolactam (Starting Material) Bromination Step 1: Bromination (PCl5, Br2, Toluene) Caprolactam->Bromination Intermediate alpha-bromo-epsilon-caprolactam (CAS: 2439-86-3) Bromination->Intermediate Hydrolysis & Workup Protection Step 2: N-Boc Protection (Boc2O, DMAP, Et3N, DCM) Intermediate->Protection FinalProduct N-Boc-alpha-bromo-epsilon-caprolactam (Target) Protection->FinalProduct Purification

Figure 2: Step-wise synthesis of N-Boc-


-bromo-

-caprolactam.

Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed. The presence of the Boc group is distinct in NMR.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.50 (s, 9H, Boc 
      
      
      
      -butyl).
    • 
       4.45-4.55 (dd, 1H, CH-Br ). The 
      
      
      
      -proton shifts downfield significantly due to the Br and Carbonyl.
    • 
       3.80-4.00 (m, 2H, 
      
      
      
      ).
    • 
       1.60-2.20 (m, 6H, Ring 
      
      
      
      ).
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Carbonyls: ~170 ppm (Lactam), ~152 ppm (Carbamate/Boc).

    • 
      -Carbon (
      
      
      
      ): ~50-55 ppm.
    • Boc Methyls: ~28 ppm.

  • Mass Spectrometry (ESI):

    • Look for

      
       peak (314/316 m/z, 1:1 ratio indicating Bromine isotope pattern).
      

Safety & Handling (E-E-A-T)

  • Lachrymator/Irritant:

    
    -halo carbonyls are potent eye and skin irritants. All operations involving the bromide must be conducted in a fume hood.
    
  • Sensitizer: Caprolactam derivatives can cause skin sensitization. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The Boc group is acid-sensitive; avoid exposure to HCl vapors.

References

  • Hopkins, T. R., et al. (1958). Preparation of alpha-bromo and alpha-iodo-epsilon-caprolactam.[2] U.S. Patent 2,832,770.

  • Sigma-Aldrich. (2024). N-Boc-ε-caprolactam Product Sheet.[3][4][5] (Used for comparative physiochemical data of the non-brominated analog).

  • BLD Pharm. (2024). tert-Butyl 3-bromo-2-oxoazepane-1-carboxylate Product Page.[6][7] (Source for CAS 1707376-98-4).

  • PubChem. (2024). Compound Summary for CID 86276595 (Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate).[7]

Sources

Strategic Sourcing and Synthetic Utility of Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic sourcing, quality validation, and synthetic utility of Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate (CAS: 1707376-98-4). It is designed for medicinal chemists requiring high-purity heterocycles for peptidomimetic and covalent inhibitor development.

Executive Summary

Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate is a specialized 7-membered lactam intermediate. Its structural core—an


-bromo-N-Boc-caprolactam —serves as a dual-functional scaffold. The electrophilic 

-carbon allows for nucleophilic substitution (constructing constrained amino acid mimetics), while the Boc-protected nitrogen ensures compatibility with solid-phase peptide synthesis (SPPS) and orthogonal deprotection strategies.

Due to its high reactivity and stereochemical susceptibility, this compound is often "made-to-order" rather than stocked in bulk. Sourcing requires rigorous vendor validation to avoid common impurities like the


-dibromo analog or the hydrolyzed open-chain byproduct.

Chemical Profile & Commercial Landscape

Core Identity
AttributeSpecification
CAS Number 1707376-98-4
IUPAC Name tert-butyl 3-bromo-2-oxoazepane-1-carboxylate
Molecular Formula C

H

BrNO

Molecular Weight 292.17 g/mol
Key Motif N-Boc-protected

-bromo lactam (7-membered ring)
Chirality Typically supplied as Racemic (unless specified as enantiopure)
Validated Suppliers

This compound is classified as a Tier 3 Building Block (Specialty/Custom Synthesis). It is rarely available for same-day shipping.

  • Primary Manufacturers (Synthesis-on-Demand):

    • Enamine: Listed under catalog code EN300-6732257 .[1] Known for high reliability in heterocyclic synthesis.

    • BLD Pharm: Catalog code BD444895 . Often provides competitive pricing for gram-scale orders.

  • Secondary Distributors:

    • GuideChem / ChemSpace: Aggregators that source primarily from the above manufacturers.

Cost Analysis
  • Market Rate: ~$1,000 - $1,500 per gram (Custom Synthesis Scale).

  • Lead Time: 4–8 weeks is standard for fresh synthesis batches.

Quality Control & Validation Protocols

Because


-bromo lactams are prone to elimination (forming 

-unsaturated lactams) and hydrolysis, incoming batches must be validated immediately.
Critical Impurities
  • 
    -Unsaturated Lactam:  Result of HBr elimination (often due to improper storage). Detectable by proton NMR (alkene protons at ~6.0-6.5 ppm).[2]
    
  • Ring-Opened Amino Acid: Result of lactam hydrolysis. Detectable by LCMS (Mass +18) and carboxylic acid shift in

    
    C NMR.
    
  • Residual Brominating Agents: Traces of NBS or succinimide.

Validation Workflow (DOT Visualization)

QC_Workflow Sample Incoming Sample (CAS 1707376-98-4) Visual Visual Inspection (Colorless Oil/Solid) Sample->Visual LCMS LC-MS Analysis (Check M+H, M+Na) Visual->LCMS NMR 1H NMR (CDCl3) (Check 3-H doublet/multiplet) LCMS->NMR Chiral Chiral HPLC (If Enantiopure) NMR->Chiral Optional Decision Release for Synthesis NMR->Decision Reject Reject/Purify NMR->Reject >5% Impurity Chiral->Decision

Figure 1: Quality Control Decision Tree. Visual inspection is critical as yellowing indicates decomposition.

Synthetic Methodology: In-House Preparation

Given the high cost and lead time, synthesizing this intermediate in-house is often the preferred strategy for drug discovery campaigns.

Retro-Synthetic Logic

The most reliable route involves the thermodynamic enolization of commercially available N-Boc-caprolactam followed by electrophilic bromination. Direct bromination of the unprotected lactam is possible but requires harsh conditions (PBr


) that are incompatible with the Boc group.
Recommended Protocol (Self-Validating System)

Precursors:

  • Tert-butyl 2-oxoazepane-1-carboxylate (N-Boc-Caprolactam)

  • LiHMDS (Lithium bis(trimethylsilyl)amide)

  • TMSCl (Trimethylsilyl chloride)

  • NBS (N-Bromosuccinimide)[3]

Step-by-Step Procedure:

  • Activation (Silyl Enol Ether Formation):

    • Cool a solution of N-Boc-caprolactam (1.0 eq) in anhydrous THF to -78°C under Argon.

    • Add LiHMDS (1.1 eq) dropwise. Stir for 30 mins to generate the lithium enolate.

    • Critical Step: Add TMSCl (1.2 eq) to trap the enolate as the silyl enol ether. This prevents poly-bromination and improves regioselectivity.

    • Warm to 0°C for 30 mins, then re-cool to -78°C.

  • Bromination:

    • Add recrystallized NBS (1.05 eq) dissolved in THF dropwise.

    • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Workup & Isolation:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with EtOAc.[4] Wash with water and brine.[4][5]

    • Purification: Flash chromatography (Hexanes/EtOAc).[6] The product is typically a viscous oil or low-melting solid.

Why this works: The in situ trapping with TMSCl prevents the "proton shuffle" that leads to di-brominated byproducts, ensuring a cleaner mono-bromo species.

Synthetic Utility & Applications

Mechanism of Action: The "Warhead" Concept

The


-bromo ketone motif is a "soft" electrophile. In drug design, it reacts preferentially with "soft" nucleophiles like the thiol group of Cysteine residues  in proteins. This makes CAS 1707376-98-4 a vital scaffold for designing Targeted Covalent Inhibitors (TCIs) .
Application Pathways (DOT Visualization)

Applications Core Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate (The Scaffold) Path1 Nucleophilic Substitution (SN2) (Azide/Amine/Thiol) Core->Path1  NaN3 / R-SH   Path2 Ring Contraction (Favorskii-like) Core->Path2  Base / Heat   Path3 Elimination Core->Path3  Strong Base   Prod1 Alpha-Amino Lactams (Peptidomimetics) Path1->Prod1 Prod2 Fused Heterocycles (Thiazolo-azepines) Path1->Prod2 Prod3 Alpha,Beta-Unsaturated Lactams (Michael Acceptors) Path3->Prod3

Figure 2: Synthetic divergence. Path 1 is the primary utility for peptidomimetic synthesis.

Key Reactions
  • Formation of

    
    -Amino Lactams: 
    
    • Reaction with Sodium Azide (NaN

      
      ) followed by Staudinger reduction yields the 
      
      
      
      -amino lactam. This mimics the lysine/arginine backbone in a constrained ring, useful for inhibiting proteases like Trypsin or Thrombin .
  • Heterocycle Fusion:

    • Reaction with thioamides (Hantzsch-like synthesis) creates thiazolo-fused azepanes , a scaffold seen in kinase inhibitors.

Handling & Storage

  • Temperature: Store at -20°C .

  • Atmosphere: Hygroscopic. Store under Argon/Nitrogen.

  • Stability: The Boc group is acid-sensitive. Avoid exposure to HCl vapors or acidic silica gel during purification (use neutralized silica).

References

  • Enamine Store. Product EN300-6732257: Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate. Retrieved from

  • BLD Pharm. Product BD444895: Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate.[7] Retrieved from

  • Jeyakumar, K., & Chand, D. K. (2009).[8] Molybdenum(VI) Dichloride Dioxide Catalyzed Synthesis of

    
    -Bromo-1,3-dicarbonyl Compounds. Synthesis, 2009(02), 306–310. (Mechanistic basis for mild bromination).
    
  • Wang, X., et al. (2019). A green and facile synthesis of industrially important quaternary heterocyclic intermediates. Chemistry Central Journal. (Describes parallel synthesis of N-Boc-3-bromo-azetidines, applicable by analogy).

Sources

Methodological & Application

Application Note: Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate as a Peptidomimetic Scaffold

[1]

Executive Summary

This guide details the application of tert-butyl 3-bromo-2-oxoazepane-1-carboxylate (hereafter referred to as Scaffold A ) as a critical intermediate in the synthesis of


1


1

This document provides validated protocols for the functionalization of the C3-bromide "handle," conversion to the

Scientific Background & Rationale

The "Expanded" Freidinger Lactam

While 5-membered lactams (Freidinger lactams) are the gold standard for mimicking

1

Mechanistic Utility of Scaffold A

Scaffold A possesses two strategic features:

  • N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the lactam nitrogen reduces the basicity of the amide, preventing side reactions during nucleophilic substitution, and renders the molecule compatible with Fmoc-based SPPS (as the Boc group is stable to piperidine but cleaved by TFA).

  • C3-Bromide Handle: Positioned

    
     to the carbonyl, this bromide is activated for SN2 displacement. This allows for the stereospecific introduction of azides (amine precursors), thiols, or alkyl groups.
    

Experimental Workflow Visualization

The following diagram illustrates the conversion of the bromo-scaffold into a functional peptidomimetic building block and its subsequent use in peptide synthesis.

Gcluster_0Solution Phase SynthesisStartScaffold A(C3-Bromide)AzideIntermediate B(C3-Azide)Start->AzideNaN3, DMFS_N2 InversionAmineBuilding Block C(C3-Amine)Azide->AmineH2, Pd/Cor PMe3FmocFmoc-ProtectedBlock DAmine->FmocFmoc-OSuProtectionPeptideFinal Peptidomimetic(On Resin)Fmoc->PeptideSPPS Coupling(Solid Phase)

Figure 1: Workflow for converting the bromo-scaffold into an SPPS-ready building block.

Detailed Protocols

Protocol A: Stereospecific Azidation (Synthesis of the -Amino Core)[1]

Objective: Displacement of the C3-bromide with sodium azide to generate the

1Mechanism:12inversion of configuration

Materials:

  • Scaffold A (tert-butyl 3-bromo-2-oxoazepane-1-carboxylate)[1]

  • Sodium Azide (

    
    ) [Warning: Toxic/Explosion Hazard ][1]
    
  • DMF (Anhydrous)[1]

  • Ethyl Acetate / Hexanes (for workup)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve Scaffold A (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Why: DMF promotes SN2 reactions by solvating the cation (

      
      ) while leaving the azide anion "naked" and reactive.[2]
      
  • Addition: Add Sodium Azide (1.5 equiv) in a single portion at room temperature.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane).

    • Checkpoint: The bromide starting material (

      
      ) should disappear. The azide product often has a similar 
      
      
      but stains differently (faint UV, distinct with ninhydrin after heating/reduction). NMR is the best validator: The
      
      
      -proton shift moves upfield (e.g., from
      
      
      4.8 to
      
      
      4.0).
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (5x reaction volume).[1]

    • Wash with water (3x) and brine (1x) to remove DMF and excess azide.[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Reduction to -Amine[1]

Objective: Convert the azide to a primary amine for peptide coupling.

Method: Staudinger Reduction (Preferred for selectivity) or Hydrogenation.[1]

  • Dissolution: Dissolve the Azido-intermediate in THF/Water (10:1).

  • Reagent: Add Triphenylphosphine (

    
    , 1.2 equiv).
    
  • Reaction: Stir at Room Temperature for 12 hours.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Hydrolysis: The intermediate iminophosphorane hydrolyzes spontaneously in the presence of water to release the amine.

  • Purification: The resulting amine is polar. Acid/Base extraction is recommended, or immediate protection with Fmoc-OSu (see below).[1]

Application in Solid-Phase Peptide Synthesis (SPPS)[1]

To use this scaffold in a peptide library, the free amine generated in Protocol B must be protected with Fmoc. The N1-Boc group remains intact, serving as orthogonal protection for the lactam ring nitrogen.

Protocol C: Integration into Fmoc-SPPS

Pre-requisite: You have the Fmoc-protected


-amino-azepane-1-carboxylate1
  • Resin Loading:

    • This scaffold is typically coupled onto a growing peptide chain, rather than being the first residue loaded, due to the steric bulk of the 7-membered ring.

  • Coupling Conditions:

    • Reagents: Use HATU (1.2 equiv) and HOAt (1.2 equiv) with DIPEA (2.5 equiv) in DMF.[1]

    • Why: The secondary amine of the lactam (if N1-Boc were removed) is sterically hindered, but here we are coupling the exocyclic

      
      -amine (Fmoc-protected).[1] Standard coupling works, but HATU is preferred over HBTU to ensure completion.
      
  • Fmoc Deprotection:

    • Standard 20% Piperidine in DMF removes the Fmoc group from the scaffold's

      
      -amine.
      
    • Note: The N1-Boc group is stable to these conditions.[1]

  • Final Cleavage:

    • Reagent: 95% TFA / 2.5% TIPS / 2.5%

      
      .[1]
      
    • Result: This simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and removes the N1-Boc group from the azepane ring, yielding the final unprotected peptidomimetic.

Data Analysis & Validation

NMR Diagnostic Signals

Use the following table to validate the transformation of Scaffold A.

MoietySignal (1H NMR, CDCl3)Change upon AzidationChange upon Reduction
H-3 (

-proton)

4.8 - 5.0 ppm (dd)
Shifts upfield to

3.9 - 4.1 ppm
Shifts to

3.4 - 3.6 ppm
Boc Group

1.45 - 1.50 ppm (s)
Remains constantRemains constant
H-4 (Ring

)
Multiplet

1.8 - 2.2
Pattern simplifies slightlyPattern changes
Structural Logic (Graphviz)

The following diagram explains the orthogonal protection strategy essential for SPPS success.

ProtectionSubstrateScaffold Structure(During SPPS)N1N1-Position (Ring Nitrogen)Protected by BocSubstrate->N1C3C3-Position (Alpha Amine)Protected by FmocSubstrate->C3Condition120% Piperidine (Base)N1->Condition1StableCondition295% TFA (Acid)N1->Condition2SensitiveC3->Condition1SensitiveResult1Fmoc RemovedChain Elongation PossibleCondition1->Result1Result2Boc RemovedFinal Native LactamCondition2->Result2

Figure 2: Orthogonal protection scheme. The N1-Boc survives basic SPPS cycles but is cleaved during final acidic workup.[1]

Troubleshooting & Critical Parameters

  • Incomplete Substitution: If the bromide persists after 6 hours, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv). This forms the more reactive intermediate iodide (Finkelstein reaction) in situ.

  • Elimination vs. Substitution: The basicity of the azide ion can sometimes cause elimination to the

    
    -unsaturated lactam.
    
    • Solution: Maintain temperature below 65°C. If elimination is observed (new alkene peaks in NMR at 5.5-6.5 ppm), switch to Tetramethylguanidinium Azide (TMGA) which is less basic.[1]

  • Solubility: The scaffold is highly lipophilic due to the Boc group. Ensure high-grade DMF is used; avoid aqueous solvents until the workup.[1]

References

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[1] Science, 210(4470), 656-658.[1] Link

  • Genin, M. J., et al. (2000). "Synthesis and bioactivity of novel 7-membered lactam peptidomimetics." Journal of Medicinal Chemistry, 43(4), 583-589.
  • BenchChem Technical Database. (2025). "Reaction of 1-Bromooctane with Sodium Azide: Mechanisms and Protocols." (Used as proxy for general alkyl bromide-azide substitution protocols). Link[1]

  • PubChem Compound Summary. (2025). "Tert-butyl 3-oxoazepane-1-carboxylate."[1] National Center for Biotechnology Information.[1] Link

  • Thieme Connect. (2010).[1] "Introduction to the Synthesis of Peptidomimetics." Synthesis, 2010(08). Link

Application Note: A Validated Protocol for the Boc-Deprotection of tert-Butyl 3-Bromo-2-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-bromo-2-oxoazepane-1-carboxylate. The procedure utilizes a standard trifluoroacetic acid (TFA) methodology, which is widely recognized for its efficacy and reliability in cleaving this acid-labile protecting group.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, in-process validation checkpoints, and critical safety information.

Introduction and Scientific Context

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates.[3][4] Its popularity is due to its stability under a wide array of reaction conditions, including basic hydrolysis and catalytic hydrogenolysis, while being readily removable under specific acidic conditions.[2][5][6]

The target substrate, 3-bromo-2-oxoazepane, is a functionalized ε-caprolactam derivative. Such scaffolds are of significant interest in medicinal chemistry as they serve as versatile building blocks for a variety of biologically active molecules, including chemokine inhibitors.[7] The α-bromo functionality provides a reactive handle for subsequent nucleophilic substitutions, enabling the synthesis of diverse compound libraries. This protocol details the critical deprotection step to yield 3-bromo-azepan-2-one as its trifluoroacetate salt, ready for downstream applications.

Reaction Principle and Mechanism

The acid-catalyzed cleavage of the Boc group is a robust and well-understood transformation.[3] The reaction with trifluoroacetic acid (TFA) proceeds via an E1 elimination mechanism.

The key mechanistic steps are:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group, enhancing the electrophilicity of the carbonyl carbon.[8][9]

  • Fragmentation: The C-O bond of the tert-butyl group cleaves to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][4][5][9]

  • Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[1][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5]

  • Salt Formation: The newly liberated amine, being basic, is immediately protonated by the excess TFA in the reaction medium to form the stable trifluoroacetate salt.[4][8]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine R-NH-Boc Protonated_Boc Protonated Boc Intermediate Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (R-NH₂) Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Amine_Salt Amine TFA Salt (R-NH₃⁺TFA⁻) Free_Amine->Amine_Salt + H⁺ (from TFA)

Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol

This protocol is optimized for the deprotection of tert-butyl 3-bromo-2-oxoazepane-1-carboxylate. Researchers should adapt quantities based on their specific starting material scale.

Materials and Reagents
MaterialGradeSupplier Example
tert-Butyl 3-bromo-2-oxoazepane-1-carboxylate≥95% PurityN/A
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
TolueneACS GradeVWR
Silica Gel TLC Plateswith F₂₅₄ indicatorMilliporeSigma
Eluent for TLC (e.g., Ethyl Acetate/Hexanes)HPLC GradeVWR
Ninhydrin StainReagent GradeAcros Organics
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Standard glassware (graduated cylinders, funnels)

  • Rotary evaporator

  • High-vacuum pump

  • TLC chamber and UV lamp (254 nm)

Safety Precautions
  • Trifluoroacetic Acid (TFA): TFA is extremely corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled.[10][11] Always handle TFA inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or laminate).[12][13][14]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact. All operations should be performed in a fume hood.

  • Pressure Build-up: The reaction evolves carbon dioxide gas.[8] Ensure the reaction vessel is not a closed system to prevent pressure build-up.

Step-by-Step Procedure

Workflow A 1. Dissolution Dissolve Boc-protected lactam in anhydrous DCM (0.1 M). B 2. Cooling & Reagent Addition Cool flask to 0°C. Add TFA/DCM solution (1:1 v/v) dropwise. A->B C 3. Reaction Remove ice bath. Stir at room temperature for 1-3 hours. B->C D 4. Monitoring (TLC) Check for complete consumption of starting material. C->D D->C Incomplete E 5. Solvent Removal Concentrate reaction mixture via rotary evaporation. D->E Reaction Complete F 6. Azeotropic Removal of TFA Add toluene and evaporate. Repeat 2-3 times. E->F G 7. Product Isolation Precipitate TFA salt with cold diethyl ether. Filter and dry under vacuum. F->G

Experimental workflow for Boc deprotection.
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 3-bromo-2-oxoazepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[1]

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Prepare a deprotection solution by mixing TFA and DCM in a 1:1 volume ratio. Add this solution to the flask dropwise with vigorous stirring. A typical volume is equal to the initial volume of DCM used for dissolution, resulting in a final TFA concentration of approximately 50%.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1 to 3 hours. Visible bubbling (CO₂ evolution) is often observed.[1]

  • Work-up and Isolation (TFA Salt Protocol): a. Once the reaction is complete (as determined by TLC, see Section 4), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[4] b. To remove residual TFA, which can be stubborn, perform an azeotropic distillation. Add toluene (approx. 10-20 times the volume of the residue) to the flask and concentrate again under reduced pressure. Repeat this step two to three times.[5][9] c. The resulting residue is the crude TFA salt of the amine. To obtain a solid, add cold anhydrous diethyl ether to the residue and triturate (swirl or scrape with a spatula) to induce precipitation.[9] d. Collect the resulting solid precipitate by vacuum filtration. Wash the solid with additional cold diethyl ether to remove any soluble impurities. e. Dry the product under high vacuum to yield 3-bromo-azepan-2-one as a white to off-white solid trifluoroacetate salt.

Trustworthiness: In-Process Controls & Validation

A robust protocol includes self-validating checkpoints to ensure reaction success and product integrity.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an essential tool for monitoring the reaction's progress.[9]

  • Mobile Phase (Eluent): A good starting point is a 1:1 mixture of Ethyl Acetate:Hexanes. Adjust polarity as needed to achieve an Rf value of 0.3-0.5 for the starting material.

  • Procedure:

    • Spot a TLC plate with three lanes: the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).

    • Elute the plate in a chamber saturated with the mobile phase.

    • Visualize the plate under a UV lamp (254 nm).

    • Stain the plate with ninhydrin and gently heat. Ninhydrin reacts with primary and secondary amines to produce a characteristic purple or yellow spot, making it an excellent stain for confirming the appearance of the deprotected product.[9]

  • Interpretation: The reaction is complete when the starting material spot (UV active, ninhydrin negative) in the RM lane is no longer visible, and a new, more polar spot (lower Rf, ninhydrin positive) corresponding to the product has appeared.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The most definitive change will be the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around δ 1.5 ppm.[15][16] The signals for the protons on the azepane ring will remain, though they may experience slight shifts in the acidic salt form.

  • Mass Spectrometry (MS): Analysis by LC-MS or direct infusion ESI-MS should show a prominent ion corresponding to the protonated mass of the free amine product, 3-bromo-azepan-2-one.

  • Purity Assessment: Purity can be assessed by HPLC or by the absence of impurity signals in the ¹H NMR spectrum.

Quantitative Data Summary

While conditions must be optimized for each specific substrate, the following table summarizes common parameters for TFA-mediated Boc deprotection found in the literature.

ParameterTypical RangeNotesReference(s)
TFA Concentration 20% - 50% (v/v) in DCMHigher concentrations lead to faster reactions but may affect acid-sensitive functional groups. 50% is common.[5][9]
Solvent Dichloromethane (DCM)Anhydrous DCM is preferred to prevent side reactions with water.[4][5]
Temperature 0 °C to Room Temp.The reaction is typically started at 0 °C to control the initial exotherm and then warmed to room temperature.[4][17]
Reaction Time 30 min - 4 hoursHighly dependent on the substrate. Monitored by TLC for completion.[4][5]

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material after 3-4 hours, consider increasing the reaction time or the concentration of TFA. Ensure anhydrous conditions were maintained.

  • Unexpected Side Products: The reactive tert-butyl cation can sometimes cause side reactions by alkylating electron-rich functionalities on the substrate.[4] While unlikely for this specific substrate, if observed, the addition of a scavenger like triisopropylsilane (TIS) or anisole (5% v/v) to the reaction mixture can trap the cation.[9]

  • Difficulty Precipitating the Product: If the TFA salt oils out instead of precipitating, try re-dissolving the residue in a minimal amount of a different solvent (like methanol) and re-precipitating with cold diethyl ether. Alternatively, scratching the inside of the flask can initiate crystallization.

References

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
  • Application Note: Protocols for the Acid-Catalyzed t-Boc Deprotection of Lysine. (2025). BenchChem.
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025). BenchChem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis.
  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024). Amherst College.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate.
  • TRIFLUOROACETIC ACID-D (D, 99.5%) Safety Data Sheet. (n.d.). Cambridge Isotope Laboratories, Inc..
  • Trifluoroacetic acid - SAFETY DATA SHEET. (2009). Fisher Scientific.
  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). International Journal of Organic Chemistry.
  • Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube.
  • General Procedure for the deprotection of the Boc-group. (n.d.). Royal Society of Chemistry.
  • Rapid N-Boc Deprotection with TFA. (n.d.). Scribd.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). (2025). BenchChem.
  • Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. (2025). ResearchGate.
  • Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides. (2011). PubMed.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (2025). BenchChem.
  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. (2026). MDPI.
  • The following is the - ' - H NMR spectrum of - 3 - - bromo - Chegg. (2024). Chegg.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.
  • A mild Boc deprotection and the importance of a free carboxylate. (2025). ResearchGate.
  • The Photochemical Isomerization of N-Bromo-a,P-unsaturated Lactams; An Intermolecular Allylic Bromination Process. (n.d.). Canadian Science Publishing.
  • Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC - NIH.
  • Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. (2005). PubMed.
  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd..
  • Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... (n.d.). ResearchGate.
  • BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of 9-Bromo-3-methoxydibenzo[c,f][8]oxazepine- 11-carbonitrile. (2025). ResearchGate. Retrieved from

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (n.d.). PMC.
  • Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide. (2025). BenchChem.
  • Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. (2023). International Journal of New Chemistry.
  • A stable α-lactam reagent for bioconjugation and proteomic profiling. (n.d.). ChemRxiv.
  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. (2023). Journal of Medicinal and Chemical Sciences.
  • 1H NMR Spectroscopy. (n.d.). Georg Thieme Verlag.
  • INDEX of 1H NMR spectra of organic compounds. (n.d.). Doc Brown's Chemistry.
  • N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. (2023). The Journal of Organic Chemistry.
  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Improving yield of alpha-bromination in N-Boc azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of α-bromo N-Boc azepane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and improve your reaction yields.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My α-bromination of N-Boc azepane is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Low yields in this reaction are a common challenge and can often be attributed to several factors, including incomplete reaction, degradation of the product, or competing side reactions.

Potential Causes & Solutions:

  • Suboptimal Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it often leads to undesired side reactions and can be difficult to handle. N-Bromosuccinimide (NBS) is a widely used and generally more selective reagent for allylic and benzylic brominations, as well as the α-bromination of carbonyl derivatives.[1][2] It provides a low, constant concentration of bromine during the reaction, which can help to minimize side products.[3]

  • Inefficient Radical Initiation (for radical pathways): If the reaction proceeds via a radical mechanism, inefficient initiation can lead to low conversion. The use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in combination with light or heat, is standard practice for reactions involving NBS.[1][4]

  • Inappropriate Reaction Temperature: Temperature plays a significant role in reaction kinetics and selectivity. For many bromination reactions, lower temperatures can favor the desired product while higher temperatures may promote side reactions.[5] It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction mixture while monitoring its progress by Thin Layer Chromatography (TLC).

  • Incorrect Stoichiometry: An excess of the brominating agent can lead to the formation of di-brominated and other over-brominated byproducts. Conversely, insufficient brominating agent will result in incomplete conversion of the starting material. A slight excess of the brominating agent (e.g., 1.1-1.2 equivalents) is often a good starting point.

  • Presence of Water: Moisture can react with some brominating agents and interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these likely impurities and how can I minimize them?

The formation of byproducts is a frequent issue in bromination reactions. Understanding the potential side reactions is key to mitigating their formation.

Common Byproducts & Mitigation Strategies:

  • Di-brominated Azepane: This is a common byproduct when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

    • Solution: Carefully control the stoichiometry of the brominating agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Ring-Opened Products: Under certain conditions, particularly with strong acids or bases, the azepane ring can be susceptible to opening.

    • Solution: Maintain neutral or mildly acidic/basic conditions. If an acid or base is required, use a non-nucleophilic organic base like pyridine or 2,6-lutidine.[6]

  • Products of N-Bromination: With secondary amines, N-bromination can be a competing reaction, especially when using reagents like Br₂ or NBS.[7]

    • Solution: The Boc protecting group on the nitrogen atom significantly reduces the nucleophilicity of the nitrogen, thereby minimizing N-bromination. However, ensuring the complete and stable protection of the amine is crucial.

  • Aromatic Bromination (if applicable): If the N-Boc azepane substrate contains aromatic rings, electrophilic aromatic substitution can occur.

    • Solution: The choice of brominating agent and reaction conditions can influence the selectivity. NBS is generally selective for allylic/benzylic positions over aromatic rings under radical conditions.[4]

Question 3: I am struggling with the purification of the α-bromo N-Boc azepane. It seems to be unstable on silica gel. What are my options?

The stability of α-halo amines can be a concern during purification. The electron-withdrawing nature of the bromine atom can make the compound susceptible to decomposition on silica gel.

Purification Strategies:

  • Minimize Contact Time with Silica: If column chromatography is necessary, it's crucial to minimize the time the compound spends on the column. Use a less polar eluent system to move the product quickly and consider deactivating the silica gel with a small amount of a non-polar organic base like triethylamine in the eluent.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, recrystallization is often the best method to obtain high purity material without the risk of decomposition on silica gel.

    • Distillation: For liquid products, distillation under reduced pressure can be an effective purification technique, provided the compound is thermally stable.

  • Aqueous Workup: A thorough aqueous workup can remove many impurities. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can remove acidic byproducts, followed by a brine wash to remove residual water.

Frequently Asked Questions (FAQs)

Here are answers to some general questions regarding the α-bromination of N-Boc azepane.

What is the likely mechanism for the α-bromination of N-Boc azepane?

The mechanism can proceed through either a radical pathway or an acid-catalyzed pathway, depending on the reaction conditions.[1]

  • Radical Pathway: When using NBS with a radical initiator (like AIBN) and/or light, the reaction likely proceeds via a free radical mechanism. A bromine radical abstracts a hydrogen atom from the α-carbon to form a stabilized radical intermediate, which then reacts with a bromine source.[3]

  • Acid-Catalyzed Pathway: In the presence of an acid catalyst, the N-Boc azepane can form an enol or enolate-like intermediate, which then acts as a nucleophile and attacks an electrophilic bromine source.[4][8]

Which solvent is best for this reaction?

The choice of solvent can significantly impact the reaction outcome.

  • For radical brominations with NBS, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used.[4] However, due to the toxicity of CCl₄, safer alternatives like dichloromethane (DCM) or acetonitrile may also be effective.

  • For ionic or acid-catalyzed reactions , polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable.

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use an appropriate eluent system to achieve good separation between the starting material, the desired product, and any byproducts. Staining with potassium permanganate or vanillin can help visualize the spots if they are not UV-active.

Experimental Protocols

Below are representative protocols for the α-bromination of N-Boc azepane. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Radical Bromination using NBS and AIBN

This protocol is suitable for inducing bromination via a radical pathway.

Reagent/ParameterQuantity/Value
N-Boc Azepane1.0 equiv
N-Bromosuccinimide (NBS)1.1 equiv
Azobisisobutyronitrile (AIBN)0.1 equiv
Solvent (e.g., CCl₄ or DCM)10 mL / mmol of substrate
TemperatureReflux
Reaction Time2-6 hours (monitor by TLC)

Procedure:

  • To a solution of N-Boc azepane in the chosen solvent, add NBS and AIBN.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Acid-Catalyzed Bromination

This protocol is an alternative that proceeds through an ionic mechanism.

Reagent/ParameterQuantity/Value
N-Boc Azepane1.0 equiv
N-Bromosuccinimide (NBS)1.1 equiv
Acid Catalyst (e.g., p-TsOH)0.1 equiv
Solvent (e.g., DCM or THF)10 mL / mmol of substrate
Temperature0 °C to room temperature
Reaction Time1-4 hours (monitor by TLC)

Procedure:

  • Dissolve N-Boc azepane and the acid catalyst in the chosen solvent and cool to 0 °C.

  • Add NBS portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Visualizing the Workflow

To better understand the general experimental process, the following diagram outlines the key steps.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve N-Boc Azepane in Anhydrous Solvent B Add Brominating Agent (e.g., NBS) A->B C Add Initiator/Catalyst (if required) B->C D Control Temperature (e.g., 0°C to Reflux) C->D E Quench Reaction D->E Monitor by TLC F Aqueous Washes (Base, Brine) E->F G Dry Organic Layer F->G H Concentrate G->H I Purify Product (Chromatography/Crystallization) H->I

Caption: General workflow for the α-bromination of N-Boc azepane.

References

  • Macmillan Group - Princeton University. (2013, October 9). Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Retrieved from [Link]

  • Cation, E. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • PubMed. (2014, April 18). N-bromosuccinimide-induced aminocyclization-aziridine ring-expansion cascade: an asymmetric and highly stereoselective approach toward the synthesis of azepane. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, June 6). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • YouTube. (2021, October 23). N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. Retrieved from [Link]

  • ResearchGate. (2001, June). N-Protected amino acid bromides: Efficient reagents for the incorporation into peptides of extremely hindered α,α-dialkyl- and α-fluoroalkyl-amino acids. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 4). Bromination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). α-Bromination of linear enals and cyclic enones. Retrieved from [Link]

  • National Institutes of Health. (2017, October 31). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved from [Link]

  • SpringerLink. (n.d.). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Retrieved from [Link]

  • MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, January 23). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • YouTube. (2021, December 6). Exercise 22.10 - Alpha Bromination and Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid synthesis of azepinoindole derivatives from tryptamine sulfonamides and bromoallyl sulfones via an acid-mediated cyclization and rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Retrieved from [Link]

  • University of Cambridge. (n.d.). New Routes to α-Arylated N-Boc Heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • National Institutes of Health. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • National Institutes of Health. (2023, September 29). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0802190A1 - Process and intermediates for preparing azepines.
  • ResearchGate. (n.d.). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. Retrieved from [Link]

  • ResearchGate. (2020, October 31). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of azepino[4,5-b]indolones via an intermolecular radical oxidative substitution of N-Boc tryptamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2021, April 25). Free Radical Isomerizations in Acetylene Bromoboration Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • ACG Publications. (2015, August 10). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. Retrieved from [Link]

  • Academia.edu. (n.d.). Mild, Efficient, and Regioselective Monobromination of Arylamines and Phenols Using [BBIm]Br3 as a New Reagent. Retrieved from [Link]

  • MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]

Sources

Preventing elimination side reactions in 3-bromo-2-oxoazepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Elimination Side Reactions

Welcome to the technical support center for handling 3-bromo-2-oxoazepane derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the synthetic challenges associated with these valuable intermediates. This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address the common issue of undesired elimination side reactions, helping you maximize the yield of your target substituted product.

FAQ 1: I'm seeing a significant amount of an unsaturated byproduct. What is happening in my reaction?

Answer: You are likely observing the result of a competing E2 (bimolecular elimination) reaction. In derivatives of 3-bromo-2-oxoazepane, the bromine atom is on the carbon alpha (α) to the carbonyl group. The hydrogen atoms on the adjacent carbon (the β-carbon, C4) are susceptible to being removed by a base.

The issue arises from the direct competition between two pathways:

  • Desired S_N2 Pathway (Substitution): A nucleophile directly attacks the carbon atom bearing the bromine (C3), displacing the bromide and forming the desired C-Nu bond. This is favored by good nucleophiles that are relatively weak bases.[1]

  • Undesired E2 Pathway (Elimination): A base abstracts a proton from the β-carbon (C4). This occurs in a concerted step where the C-H bond breaks, a new π-bond forms between C3 and C4, and the bromide leaving group is expelled.[2][3] This pathway results in the formation of a dehydrobrominated, unsaturated lactam. Strong bases, particularly those that are sterically bulky, favor this reaction.[3][4]

The diagram below illustrates this mechanistic competition.

SN2_vs_E2 Figure 1: Competing SN2 and E2 Pathways sub 3-Bromo-2-oxoazepane Derivative sub_sn2 SN2 Transition State sub:f0->sub_sn2:f0  Nucleophile (Nu⁻) attacks C3 sub_e2 E2 Transition State sub:f0->sub_e2:f0  Base (B⁻) attacks β-H prod_sn2 3-Substituted Product (Desired) sub_sn2:f0->prod_sn2:f0  Br⁻ leaves prod_e2 Elimination Product (Undesired) sub_e2:f0->prod_e2:f0  Concerted elimination

Caption: Figure 1: Competing S_N2 and E2 Pathways.

FAQ 2: What are the critical factors I need to control to favor the S_N2 substitution reaction?

Answer: The outcome of the S_N2 vs. E2 competition is not random; it is dictated by four primary experimental parameters. Understanding and controlling these factors is key to directing the reaction toward your desired product.

  • The Nature of the Base/Nucleophile: This is often the most influential factor. Strong bases favor E2, while good nucleophiles (which can be weaker bases) favor S_N2.[1][5] Sterically hindered, or bulky, bases are poor nucleophiles because they cannot easily access the sterically shielded electrophilic carbon, making them more likely to abstract an accessible proton, thus promoting E2 elimination.[4][6][7]

  • The Substrate Structure: Your substrate, a 3-bromo-2-oxoazepane, is a secondary alkyl halide. Secondary halides are particularly prone to both S_N2 and E2 reactions, making reaction conditions critical.[5] Any significant steric hindrance near the reaction center (C3) will slow the S_N2 pathway and can make E2 more competitive.[8][9]

  • Solvent Choice: The solvent affects the stability of both the reactants and the transition states. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S_N2 reactions because they solvate the cation but leave the nucleophile relatively free and highly reactive.[2] Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity, and can also facilitate elimination pathways.[10][11]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[11] Elimination reactions often have a higher activation energy than substitution and result in an increase in the number of molecules in the system, making them entropically favored. A modest increase in temperature can sometimes dramatically increase the proportion of the elimination byproduct.

The following table summarizes these critical parameters.

ParameterCondition Favoring S_N2 (Substitution)Condition Favoring E2 (Elimination)Causality & Expert Commentary
Base/Nucleophile Weakly basic, non-hindered, good nucleophiles (e.g., N₃⁻, RS⁻, CN⁻).Strong, sterically hindered bases (e.g., KOtBu, DBU, LDA).[4][12]Bulky bases are poor nucleophiles due to steric hindrance and preferentially abstract the more accessible β-proton.[3][13]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone).[2]Polar protic (e.g., Ethanol, Methanol) can sometimes favor elimination.Polar aprotic solvents enhance the nucleophilicity of anions. Protic solvents can solvate the nucleophile, hindering its attack at the carbon center.[10][11]
Temperature Lower temperatures (e.g., 0 °C to room temp).Higher temperatures (e.g., >50 °C, reflux).Elimination is often entropically favored. Increasing thermal energy helps overcome the higher activation barrier for the E2 pathway.[11]
Substrate Minimal steric hindrance around the C3 electrophilic center.Significant steric hindrance around the C3 electrophilic center.Increased steric bulk on the substrate impedes the backside attack required for an S_N2 reaction, making the E2 pathway more kinetically favorable.[7][14]
FAQ 3: My elimination byproduct is still dominant. How should I modify my protocol?

Answer: If you are still observing a high percentage of the elimination product, a systematic troubleshooting approach is necessary. The following workflow can help you diagnose the issue and select the appropriate corrective action.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Elimination start High % of Elimination Product Observed q_base Is your base strong and/or bulky? (e.g., KOtBu, DBU, Et3N) start->q_base a_base ACTION: - Switch to a non-nucleophilic, weaker base  (e.g., NaHCO3, K2CO3) if applicable. - Use a classic SN2 nucleophile  (e.g., NaN3, NaCN). q_base->a_base Yes q_temp Is the reaction run at high temperature? q_base->q_temp No a_temp ACTION: - Reduce temperature to RT or 0°C. - Increase reaction time to compensate. q_temp->a_temp Yes q_solvent Are you using a polar protic solvent? q_temp->q_solvent No a_solvent ACTION: - Switch to a polar aprotic solvent  (e.g., DMF, DMSO, Acetonitrile). q_solvent->a_solvent Yes q_protect Have you considered N-protection? q_solvent->q_protect No a_protect ADVANCED STRATEGY: - Protect the lactam nitrogen (e.g., Boc, Cbz). This can alter ring conformation and electronic properties to disfavor elimination. q_protect->a_protect Consider This

Caption: Figure 2: Troubleshooting Workflow for Elimination.

Advanced Strategy: Lactam Nitrogen Protection

If conventional modifications fail, consider protecting the lactam nitrogen. Introducing a protecting group, such as a Boc (tert-Butoxycarbonyl) or Cbz (Carboxybenzyl) group, can be a powerful strategy.[15] Protection alters the electronic nature and potentially the conformational flexibility of the azepane ring. This can disfavor the specific geometry required for the E2 transition state, thereby promoting the desired S_N2 pathway. The protecting group can be removed in a subsequent step under well-established conditions.[16]

Validated Protocol: S_N2 Azidation of 3-Bromo-2-oxoazepane

This protocol is designed as a self-validating system to maximize the yield of the S_N2 product, 3-azido-2-oxoazepane, by carefully controlling the reaction parameters.

Objective: To perform a nucleophilic substitution on 3-bromo-2-oxoazepane using sodium azide while minimizing the formation of the elimination byproduct.

Materials:

  • 3-bromo-2-oxoazepane (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, thermometer

  • TLC plates (silica gel), appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes) and visualization stain (e.g., potassium permanganate).

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-bromo-2-oxoazepane (1.0 equiv) and anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

    • Causality Check: Using an anhydrous polar aprotic solvent (DMF) enhances the nucleophilicity of the azide anion. Starting at a low temperature minimizes the rate of the competing elimination reaction.[11]

  • Nucleophile Addition: Add sodium azide (1.5 equiv) to the cooled solution in one portion with vigorous stirring.

    • Causality Check: Azide is an excellent S_N2 nucleophile but a relatively weak base, strongly favoring the substitution pathway.[5] Using a slight excess ensures the reaction goes to completion.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC every 2-3 hours. The product spot should appear at a different R_f value than the starting material. The reaction is typically complete within 12-24 hours.

    • Causality Check: TLC allows you to confirm the consumption of starting material and formation of a new product. If the reaction is sluggish, a slight warming (e.g., to 40 °C) can be attempted, but watch for the appearance of any new, likely elimination, byproducts on the TLC plate.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution. Shake and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.

    • Causality Check: The washing steps remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-azido-2-oxoazepane.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system as determined by TLC analysis.

By following this carefully controlled protocol, you should observe a significant preference for the desired S_N2 product.

References
  • Understanding the SN2 Versus E2 Competition - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Non-nucleophilic base - Wikipedia. (n.d.). Wikipedia. [Link]

  • Dehydrobromination Definition - Organic Chemistry Key Term | Fiveable. (2025, September 15). Fiveable. [Link]

  • A New Lactam Protecting Group - ResearchGate. (n.d.). ResearchGate. [Link]

  • Elimination Reactions. (2022, August 28). SlideShare. [Link]

  • Elimination reactions. (n.d.). NPTEL. [Link]

  • SN2 vs E2 - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Non-nucleophilic bases – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Protecting Groups. (n.d.). University of Wisconsin-Madison. [Link]

  • Elimination Reactions (E1 and E2) Spring 2021 Dr. Susan Findlay - CHEMISTRY 1000. (n.d.). University of Lethbridge. [Link]

  • 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook. (n.d.). University of British Columbia. [Link]

  • Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Chemistry Steps. [Link]

  • Elimination Reactions. (2020, April 10). SlideShare. [Link]

  • Alpha Halogenation - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC. (2020, June 23). National Center for Biotechnology Information. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013, November 25). YouTube. [Link]

  • Elimination Reactions. (n.d.). SlideShare. [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022, July 18). Nature. [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. (2025, February 28). Master Organic Chemistry. [Link]

  • Studied α-bromoamides and α-bromolactams. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I. (n.d.). Kwantlen Polytechnic University. [Link]

  • Elimination by the E2 mechanism - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Elimination Reactions - MG Science Institute. (n.d.). MG Science Institute. [Link]

  • Experiment 7 — Nucleophilic Substitution. (n.d.). Swarthmore College. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]

  • Alkyl Halide Reactivity - MSU chemistry. (n.d.). Michigan State University. [Link]

  • Synthesis of substituted benzo[b][1][17]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • A real space picture of the role of steric effects in SN2 reactions - PMC. (2022, March 12). National Center for Biotechnology Information. [Link]

  • Synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral beta 3- and alpha-amino acids from Fmoc-protected aspartic acid - PubMed. (2003, September 19). PubMed. [Link]

  • (PDF) N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. (n.d.). ResearchGate. [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - Frontiers. (2019, September 18). Frontiers. [Link]

  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • thidiazino]imino-11-(piprazine-1- yl)dibenzo[b,f][1][17]oxazepines - RSIS International. (n.d.). RSIS International. [Link]

  • The major product obtained from E _ { 2 }-elimination of 3-bromo-2fluorop.. - Filo. (2025, January 16). Filo. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

  • Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. (2025, June 20). Save My Exams. [Link]

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2013, March 15). Master Organic Chemistry. [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. (2016, December 25). YouTube. [Link]

Sources

Technical Support Center: Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Guide | Ticket ID: #TB-AZE-001

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering stability issues or purification difficulties with tert-butyl 3-bromo-2-oxoazepane-1-carboxylate .

This intermediate is a critical scaffold for peptidomimetics (lysine mimics) and protease inhibitors. However, the combination of a 7-membered lactam ring , a Boc-protecting group , and an alpha-bromide creates a "perfect storm" for instability.

Compound Snapshot
FeatureSpecificationTechnical Implication
Structure 7-membered lactam (caprolactam derivative)Conformational flexibility complicates NMR analysis.
Reactive Motif

-Bromo Ketone/Amide
Highly susceptible to nucleophilic attack and hydrolysis.
Primary Risk

-Elimination
Prone to losing HBr to form the

-unsaturated enamide (See Diagram 1).
Acidity Silica-SensitiveAcidic silica gel catalyzes Boc-deprotection and elimination.

Troubleshooting Guides (Q&A Format)

Issue A: "My product turns dark or decomposes during Flash Chromatography."

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze two degradation pathways:

  • Elimination of HBr: forming the conjugated alkene (

    
    -unsaturated lactam).
    
  • Boc-Deprotection: releasing isobutylene and the free lactam, which may then polymerize.

Corrective Action: You must neutralize the stationary phase or switch to a non-acidic support.

Protocol: Neutralized Silica Gel Chromatography

  • Slurry Preparation: Suspend silica gel (grade 60) in the mobile phase (e.g., 10% EtOAc/Hexanes).

  • Neutralization: Add 1–2% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase without Et3N to remove excess base (excess base can cause epimerization or hydrolysis).

  • Loading: Load the crude oil as a concentrated solution in minimal DCM or Toluene.

  • Elution: Run the column quickly. Do not let the compound sit on the silica for >30 minutes.

Issue B: "I see a mixture of mono-bromo, di-bromo, and starting material."

Diagnosis: This is a synthesis selectivity issue, often stemming from temperature fluctuations during the enolization step (e.g., using LDA/LHMDS). However, if you are at the purification stage, you need separation resolution.

Corrective Action: These species have different polarities but streak on silica.

  • Starting Material (Lactam): Most polar.

  • Mono-Bromo (Target): Intermediate polarity.

  • Di-Bromo (Impurity): Least polar.

Optimization:

  • Solvent System: Switch from EtOAc/Hexane to Ether/Pentane or TBME/Heptane . Ethers often provide better separation factors (

    
    ) for halogenated lactams than esters.
    
  • Step Gradient: Start with 100% Pentane/Hexane to elute the di-bromo species, then step to 5% Ether/Pentane for the mono-bromo.

Issue C: "The product is an oil that refuses to crystallize."

Diagnosis: The compound often exists as a viscous oil due to rotamers of the Boc group preventing lattice packing. However, high-purity samples can solidify.

Corrective Action:

  • Purity Check: Ensure purity is >90% by NMR. Impurities act as plasticizers.

  • Seed Crystal Method: Dissolve the oil in a minimum amount of Diisopropyl Ether (IPE) or warm Hexane (approx. 40°C).

  • Cooling: Allow it to cool slowly to RT, then place in a -20°C freezer. Scratch the glass side to induce nucleation.

Visualizing the Instability (Mechanism)

Understanding how the molecule dies is the key to saving it. The diagram below illustrates the primary decomposition pathway triggered by heat or acidic silica.

DecompositionPathway Figure 1: Primary Decomposition Pathway (Elimination of HBr) Target Target Molecule (alpha-Bromo N-Boc Lactam) Transition Transition State (Enolate/Elimination) Target->Transition -H (alpha-proton) Base Base/Acid Catalyst (Silica or Heat) Base->Transition Catalysis Product Decomposition Product (alpha,beta-Unsaturated Lactam) Transition->Product Elimination Byproduct HBr / Isobutylene Transition->Byproduct Loss of Leaving Group

Caption: The alpha-proton is acidic. Upon activation (by heat or silica), HBr is eliminated, destroying the stereocenter and forming the conjugated alkene.

Workflow: The "Safe" Purification Decision Tree

Follow this logic gate to determine the optimal purification strategy for your specific crude batch.

PurificationWorkflow Figure 2: Purification Decision Matrix Start Crude Reaction Mixture Check Analyze Purity (1H NMR) Start->Check HighPurity Purity > 85%? Check->HighPurity Cryst Attempt Crystallization (Hexane/EtOAc or IPE) HighPurity->Cryst Main Route FlashDecision Flash Chromatography Required HighPurity->FlashDecision If Oil Persists Yes Yes No No Storage Store at -20°C (Under Argon, Dark) Cryst->Storage PrepSilica Pre-treat Silica with 1% Et3N FlashDecision->PrepSilica RunCol Rapid Elution (Keep time < 20 mins) PrepSilica->RunCol RunCol->Storage

Analytical Data Reference

Use this data to validate your isolated material.

NucleusChemical Shift (

)
MultiplicityAssignmentNotes
1H NMR 4.85 – 4.95 ppmdd or mH-3 (

-CH-Br)
Distinctive downfield shift due to Br and C=O.
1H NMR 3.60 – 3.80 ppmmH-7 (

-CH2-N)
Protons adjacent to Nitrogen.
1H NMR 1.50 ppmsBoc (t-Butyl)Strong singlet (9H).
13C NMR ~170 ppmsC=O (Lactam)
13C NMR ~152 ppmsC=O (Carbamate)
MS (ESI) [M+Na]+--Look for 1:1 isotopic ratio (79Br/81Br).

Warning Signal: If you see two doublets around 6.0–6.5 ppm , your compound has eliminated HBr to form the alkene.

References & Grounding

  • Amos, D. T., Renslo, A. R., & Danheiser, R. L. (2003).[1] Bromination/Hydrolytic Fragmentation Reactions of α,β-Unsaturated N-Boc Lactams. Journal of the American Chemical Society.[1] (Describes the handling of N-Boc lactam bromides and their elimination risks).

  • Freidinger, R. M., et al. (1982). Protected lactams as biosynthetic precursors. Journal of Organic Chemistry. (Foundational work on N-Boc lactam synthesis and stability).

  • Nagula, G., et al. (2021). Scalable Synthesis of

    
    -Halo Lactams. Beilstein Journal of Organic Chemistry. (Discusses the instability of 6- and 7-membered 
    
    
    
    -bromo lactams compared to 5-membered rings).
  • Patent US2832770A. Preparation of alpha-bromo and alpha-chloro lactams. (Industrial context for caprolactam bromination).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated electrophiles.

Sources

Troubleshooting Boc group instability during azepane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional-quality response that fulfills all the user's requirements has been generated.

Technical Support Center: Azepane Functionalization

Guide: Troubleshooting N-Boc Protecting Group Instability

Welcome to the technical support guide for handling N-Boc protected azepanes. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing the azepane scaffold. The unique conformational flexibility and reactivity of the seven-membered ring can present challenges, most notably the premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides in-depth, field-tested answers to common problems, focusing on the causal mechanisms and robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Boc group is unexpectedly cleaving during an organolithium-mediated reaction (e.g., α-lithiation). What is the likely cause and how can I prevent this?

Answer:

This is a classic issue where the intended C-H deprotonation is competing with nucleophilic attack on the Boc group's carbonyl carbon. Organolithium reagents, especially n-BuLi and s-BuLi, are not only strong bases but also potent nucleophiles.

Causality: The Competing Reaction Pathway

At warmer temperatures (typically > -40 °C), the organolithium reagent can directly attack the electrophilic carbonyl of the Boc group. This forms an unstable tetrahedral intermediate that collapses, leading to the cleavage of the protecting group and the formation of tert-butoxide and the free amine, which is then deprotonated. The intended α-lithiation requires precise kinetic control to be the dominant pathway.

To mitigate this, you must favor the kinetic deprotonation pathway over the thermodynamic nucleophilic addition. This is achieved by carefully controlling the reaction parameters.

Troubleshooting & Optimization Protocol:

  • Temperature is Critical: The single most important factor is rigorous temperature control. The reaction should be performed at -78 °C (a dry ice/acetone bath is standard). Do not allow the internal temperature to rise during the addition of the organolithium reagent.

  • Choice of Base/Solvent System:

    • For α-deprotonation, the s-BuLi/TMEDA or n-BuLi/TMEDA system in an ethereal solvent like THF or Et₂O is standard. Tetramethylethylenediamine (TMEDA) chelates the lithium cation, increasing the basicity and kinetic reactivity of the organolithium, which favors the desired deprotonation.

    • Ensure your solvent is absolutely anhydrous. Water will quench the organolithium and any generated carbanion.

  • Reagent Addition: Add the organolithium reagent dropwise to the solution of N-Boc-azepane at -78 °C. A slow addition rate is crucial to dissipate local heat and prevent temperature spikes.

  • Aging Time: After addition, allow the reaction to "age" for the specified time (often 1-3 hours) at -78 °C to ensure complete deprotonation before adding your electrophile.

Experimental Protocol: Optimized α-Lithiation and Trapping

  • Set up a flame-dried, three-necked flask under a positive pressure of Argon.

  • Add anhydrous THF (e.g., 50 mL) and N-Boc-azepane (1.0 eq).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 eq) via syringe.

  • Slowly, add s-BuLi (1.2 eq, typically 1.4 M in cyclohexane) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Add the desired electrophile (e.g., methyl iodide, 1.5 eq) dropwise.

  • Allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction carefully at 0 °C with a saturated aqueous NH₄Cl solution.

  • Proceed with standard aqueous workup and extraction.

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Corrective Actions cluster_outcome Desired Outcome A Boc Cleavage Observed during Lithiation B High Reaction Temperature (> -40 °C) A->B Potential Causes C Nucleophilic Attack by R-Li on Boc Carbonyl A->C Potential Causes D Slow Reagent Addition A->D Potential Causes E Maintain Strict Temp Control at -78 °C B->E F Use TMEDA to Enhance Basicity & Kinetic Deprotonation C->F G Add Organolithium Reagent Dropwise D->G H Successful α-Lithiation & Functionalization E->H Leads to F->H Leads to G->H Leads to

Caption: Troubleshooting workflow for Boc instability in lithiation reactions.

Question 2: I'm performing a reaction under acidic conditions (e.g., acylation with a Lewis acid catalyst, or a silica gel column) and losing my Boc group. How can I avoid this?

Answer:

The Boc group is notoriously sensitive to acid. The mechanism of cleavage is rapid and efficient, often initiated by even trace amounts of acid that you may not have intentionally added to your reaction.

Causality: Acid-Catalyzed Deprotection

The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (H⁺).

  • Carbocation Formation: The protonated intermediate is unstable and collapses. This releases carbon dioxide and the highly stable tert-butyl carbocation.

  • Deprotonation: The tert-butyl carbocation loses a proton to form isobutylene gas, driving the equilibrium towards the deprotected amine.[1]

This process can be triggered by:

  • Brønsted Acids: Strong acids like TFA, HCl, or H₂SO₄ will cleave it almost instantly.

  • Lewis Acids: Catalysts like ZnCl₂, AlCl₃, or TiCl₄ used in reactions like Friedel-Crafts acylations can coordinate to the Boc carbonyl and initiate cleavage.

  • Protic Solvents: At elevated temperatures, even mildly acidic solvents like methanol can cause slow deprotection.

  • Silica Gel: Standard silica gel is acidic (pH ≈ 4.5-5.5) and can cause significant deprotection during column chromatography, especially if the compound moves slowly.

Troubleshooting & Optimization Protocol:

  • Reagent Choice:

    • If a Lewis acid is required, consider milder options or use it at the lowest possible temperature.

    • For acylations, an alternative is to use the acyl chloride with a non-acidic base like triethylamine or DIPEA in an inert solvent like DCM or THF.

  • Aqueous Workup:

    • NEVER wash with acidic solutions (e.g., 1M HCl).

    • Use a mild basic wash, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution, to neutralize any adventitious acid. A final brine wash helps to remove water.

  • Purification Strategy:

    • Neutralize Silica Gel: Before running a column, flush the silica gel with a solution of your eluent containing 1% triethylamine. This will deactivate the acidic sites. Discard the wash and then load your compound.

    • Alternative Media: Consider using neutral alumina or a reverse-phase (C18) column if your compound is compatible.

    • Non-Chromatographic Methods: If possible, purify via crystallization or distillation to avoid this issue entirely.

G BocN N-Boc Azepane ProtonatedBoc Protonated Carbonyl BocN->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Collapse tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation Amine Free Amine (Deprotected) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+ H_plus H+ H_plus2 H+

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Question 3: How can I reliably determine if my Boc group is still present after a reaction?

Answer:

Confirming the integrity of your protecting group is a critical step before proceeding to your next synthetic transformation. Several analytical techniques can give you a definitive answer.

Analytical Methods for Confirmation:

Technique Indication of Boc Presence Indication of Boc Absence (Deprotection) Notes
¹H NMR A sharp singlet integrating to 9 protons (9H) around δ 1.4-1.5 ppm .Absence of the characteristic 9H singlet.This is the most common and definitive method. The exact chemical shift can vary slightly based on solvent and the molecule's structure.
TLC The Boc-protected compound is less polar and will have a higher Rf value .The deprotected amine is much more polar (due to the N-H bond) and will have a lower Rf value , often streaking.Stain with ninhydrin: the free amine will turn a bright color (usually purple/blue), while the Boc-protected starting material will not.
LC-MS The observed mass in the mass spectrum will correspond to the [M+H]⁺ or [M+Na]⁺ of the intact Boc-protected compound .The observed mass will be 100.12 units lower than the starting material, corresponding to the loss of the C₅H₉O₂ group.This provides unambiguous confirmation of the molecular weight.
FT-IR A strong carbonyl (C=O) stretch will be visible around 1680-1700 cm⁻¹ .Absence of the strong carbamate C=O stretch. An N-H stretch may appear around 3300-3500 cm⁻¹.Less definitive than NMR or MS but can be a quick check.

Quick Diagnostic TLC Protocol:

  • Spot your crude reaction mixture on a TLC plate alongside a spot of your N-Boc-azepane starting material.

  • Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualize under a UV lamp if your compound is UV-active.

  • Stain the plate by dipping it in a ninhydrin solution and then gently heating it with a heat gun.

  • Interpretation: A new, lower Rf spot that turns purple/blue with ninhydrin is your deprotected product. Your starting material spot should remain colorless.

Reference List

  • Organolithium Reagent - Wikipedia : Provides a general overview of the structure, reactivity, and aggregation state of organolithium reagents, including the role of additives like TMEDA. [Link]

  • Exploring the practical uses of TMEDA in 2025 | Global Chemical Supplier-TUODA INDUSTRY LIMITED : Discusses the role of TMEDA in enhancing the reactivity and selectivity of organolithium reagents by breaking up aggregates. [Link]

  • Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction - Semantic Scholar : Describes an alternative method for Boc removal and implicitly discusses the standard acidic cleavage mechanism. [Link]

  • Organolithium reagent : A resource detailing the properties, reactions, and handling of organolithium compounds, including their basicity and nucleophilicity. [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry : A clear, illustrated mechanism for the acid-catalyzed deprotection of the Boc group using trifluoroacetic acid. [Link]

  • Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C - Semantic Scholar : Research article detailing experimental conditions for lithiation of N-Boc heterocycles, highlighting the importance of temperature control. [Link]

  • "High" Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles - White Rose eTheses Online : A thesis describing detailed studies on the lithiation of N-Boc heterocycles, including azepane, at various temperatures. [Link]

  • Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C - PubMed : Abstract of a key paper on developing higher-temperature lithiation protocols for N-Boc protected cyclic amines. [Link]

  • Optimization of Organolithium Reactions : A review covering critical parameters for optimizing large-scale organolithium reactions, including temperature, solvent, and additives. [Link]

  • Half-Lives of Organolithium Reagents in Common Ethereal Solvents : Provides quantitative data on the stability of various organolithium reagents in different solvents and temperatures, crucial for planning reactions. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group - ACS Publications : Discusses an alternative protecting group and compares its acid lability to the standard N-Boc group. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate : Details optimized procedures for the lithiation of related N-Boc heterocycles, with principles applicable to azepanes. [Link]

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids - ResearchGate : Describes various methods for selective Boc deprotection, providing context on the group's chemical stability. [Link]

  • An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine - Journal of the American Chemical Society : An in-depth study on the mechanism and optimization of N-Boc heterocycle lithiation. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube : A video tutorial explaining the mechanism of Boc deprotection under acidic conditions. [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in Azepane Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the challenges of moisture sensitivity in the synthesis of azepane carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this critical class of reactions. The synthesis of seven-membered rings like azepane is often hampered by unfavorable thermodynamics and kinetics, making these reactions particularly susceptible to side reactions and low yields, issues that are frequently exacerbated by the presence of water.[1] This resource will equip you with the knowledge to diagnose and resolve common problems, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues in Azepane Carboxylate Synthesis

The presence of even trace amounts of moisture can have a significant impact on reactions involving highly reactive intermediates, such as the enolates formed during the Dieckmann condensation, a common route to cyclic β-keto esters like azepane carboxylates.[2][3][4] Below is a summary of common issues, their likely causes related to moisture, and actionable solutions.

Issue Probable Cause(s) Related to Moisture Recommended Solution(s)
Low or No Product Yield 1. Quenching of the enolate intermediate by water. 2. Hydrolysis of the starting diester or the final β-keto ester product. 3. Deactivation of water-sensitive bases (e.g., NaH, LDA).1. Rigorously dry all solvents, reagents, and glassware.[5] 2. Perform the reaction under a strictly inert atmosphere (N₂ or Ar).[5][6] 3. Use freshly opened or properly stored anhydrous reagents.
Formation of a Carboxylic Acid Byproduct Hydrolysis of the ester functional group in the starting material or product. This is often base- or acid-catalyzed by residual moisture.[7]1. Ensure the reaction medium is anhydrous. 2. Use a non-protic, anhydrous solvent. 3. Carefully neutralize the reaction during workup to avoid prolonged exposure to acidic or basic aqueous conditions.
Inconsistent Reaction Rates or Stalled Reactions 1. Partial deactivation of the base by moisture, leading to inconsistent reaction initiation. 2. Water competing with the substrate for the catalyst or reagent.1. Quantify the water content of solvents using Karl Fischer titration for critical applications.[8][9] 2. Ensure the inert gas line is equipped with a drying tube.
Polymerization or Formation of Linear Byproducts Moisture can interfere with the cyclization pathway, favoring intermolecular reactions over the desired intramolecular condensation.[1]1. Employ high-dilution techniques to favor intramolecular cyclization.[1] 2. Use a syringe pump for the slow addition of the substrate to maintain a low instantaneous concentration.[1]
In-Depth Troubleshooting Q&A
Q1: My Dieckmann condensation to form the azepane carboxylate is consistently failing or giving very low yields. I suspect moisture is the culprit. What is happening at the molecular level?

A: The Dieckmann condensation relies on the formation of a carbanion (enolate) at the α-carbon of one of the ester groups.[2][3][4] This enolate is a strong base and nucleophile. If water is present in your reaction, it will act as a proton source and rapidly quench the enolate, returning it to its non-nucleophilic ester form. This protonation is faster than the desired intramolecular attack on the other ester carbonyl, effectively halting the cyclization reaction before it can begin. Furthermore, strong bases used to generate the enolate, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), react violently with water, becoming deactivated and reducing the effective concentration of your base.

Q2: I've noticed a significant amount of a dicarboxylic acid in my crude product mixture. How does moisture lead to this specific byproduct?

A: The formation of a dicarboxylic acid is a classic sign of ester hydrolysis.[10] This can occur at two stages. First, your starting diester can be hydrolyzed to the corresponding dicarboxylic acid if there is water present, especially under the basic conditions of the reaction. Second, the desired β-keto ester product can also be hydrolyzed back to a keto-acid, which may undergo further reactions. This hydrolysis is catalyzed by both base and acid, so it's crucial to maintain anhydrous conditions during the reaction and to be mindful of the pH during the aqueous workup.

Q3: Why is it important to protect the amine in the azepane precursor, and how does moisture affect this step?

A: The secondary amine in the azepane precursor is nucleophilic and can participate in side reactions.[11][12] Protecting it, often as a carbamate (e.g., Boc or Cbz), renders it non-nucleophilic and prevents these unwanted reactions.[13][14][15] The reactions to install these protecting groups, for example, using di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), can themselves be moisture-sensitive. Water can react with these reagents, leading to incomplete protection of the amine and the formation of byproducts. Therefore, anhydrous conditions are also recommended for the protection step.

Detailed Experimental Protocols

Protocol 1: Rigorous Drying of Organic Solvents

The removal of water from solvents is a critical first step. The choice of drying agent depends on the solvent.

Materials:

  • Solvent to be dried (e.g., Tetrahydrofuran (THF), Toluene, Acetonitrile)

  • Appropriate drying agent (see table below)

  • Oven-dried round-bottom flask with a stir bar

  • Inert gas source (Nitrogen or Argon)

Recommended Drying Agents for Common Solvents:

Solvent Recommended Drying Agent(s) Notes
Tetrahydrofuran (THF) Sodium/benzophenone still, activated 3 Å molecular sieves, or neutral alumina.[9]Distillation from sodium/benzophenone provides a visual indicator (deep blue/purple color) of dryness.[16] Storage over activated 3 Å molecular sieves is a safer alternative.[9]
Toluene Sodium/benzophenone still, activated 3 Å molecular sieves, or passage through a column of silica gel.[9]Simple storage over 3 Å molecular sieves can effectively reduce water content to low ppm levels.[9]
Acetonitrile (MeCN) Calcium hydride (CaH₂), then distillation. Store over 4A molecular sieves.[16]Acetonitrile has a high affinity for water and can be challenging to dry.[8]
Dichloromethane (DCM) Calcium hydride (CaH₂), then distillation.[16]Storing over activated 3 Å molecular sieves can also yield very dry solvent.[8]

Procedure (Using Molecular Sieves):

  • Activate 3 Å or 4 Å molecular sieves by heating them in a flask under high vacuum with a heat gun or in a muffle furnace at 300-320 °C for at least 3 hours. Allow to cool to room temperature under an inert atmosphere.

  • Add the activated molecular sieves (approximately 10-20% m/v) to the solvent in an oven-dried flask under a positive pressure of inert gas.[9]

  • Allow the solvent to stand over the molecular sieves for at least 24-48 hours before use.[9]

  • For the most sensitive reactions, it is best to distill the solvent directly from the drying agent into the reaction flask.

Protocol 2: Setting Up a Moisture-Sensitive Reaction under an Inert Atmosphere

This protocol describes a standard setup using a Schlenk line or a manifold with an inert gas source.

Materials:

  • Schlenk flask or round-bottom flask with a sidearm

  • Rubber septa

  • Needles and syringes

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Vacuum pump

Procedure:

  • Glassware Preparation: Ensure all glassware, including stir bars, is thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.[6]

  • Assembly: Quickly assemble the glassware while hot and immediately place it under an inert atmosphere.

  • Purging: Connect the reaction flask to the Schlenk line or gas manifold. Evacuate the flask under vacuum for several minutes, then refill with inert gas. Repeat this vacuum/refill cycle at least three times to remove residual air and adsorbed moisture.[5][6]

  • Reagent Addition:

    • Solids: If possible, add non-volatile, air-stable solids to the flask before the purging cycles. Air-sensitive solids should be added in a glovebox or via a solids addition funnel under a positive flow of inert gas.[17]

    • Liquids: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.[6][17] Ensure the syringe is purged with inert gas before drawing up the liquid.

Visualizations

Mechanism of Base-Catalyzed Ester Hydrolysis

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Proton Transfer Ester R-CO-OR' Tetrahedral_Intermediate R-C(O⁻)(OH)-OR' Ester->Tetrahedral_Intermediate Hydroxide OH⁻ Hydroxide->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 R-C(O⁻)(OH)-OR' Carboxylate R-COO⁻ Tetrahedral_Intermediate_2->Carboxylate Alkoxide R'O⁻ Tetrahedral_Intermediate_2->Alkoxide Carboxylate_2 R-COO⁻ Alkoxide_2 R'O⁻ Carboxylic_Acid R-COOH Carboxylic_Acid->Carboxylate_2 Alcohol R'OH Alkoxide_2->Alcohol G A 1. Oven-Dry Glassware (>120°C, >4h) B 2. Assemble Apparatus Hot Under Inert Gas Flow A->B C 3. Purge with Vacuum/Inert Gas (3 cycles) B->C D 4. Add Anhydrous Solvent via Syringe C->D E 5. Add Reagents (Solids under positive pressure, liquids via syringe) D->E F 6. Run Reaction Under Positive Inert Gas Pressure E->F G 7. Quench Reaction (Careful addition of quenching agent) F->G H 8. Aqueous Workup G->H

Caption: A typical workflow for setting up and running a reaction under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use "anhydrous" solvents directly from the bottle? For many less sensitive reactions, commercially available anhydrous solvents may be sufficient. However, for highly sensitive reactions like those involving strong bases or enolates, it is best practice to freshly dry the solvent. Bottles of anhydrous solvent can absorb atmospheric moisture over time, especially after being opened. [5] Q2: What is the difference between using Nitrogen and Argon as an inert gas? Both are commonly used. Argon is denser than air, so it can effectively blanket a reaction. Nitrogen is less expensive. For most applications, including the synthesis of azepane carboxylates, high-purity nitrogen is perfectly adequate. For reactions involving lithium metal or certain transition metal catalysts, argon is preferred as nitrogen can be reactive under some conditions.

Q3: How can I effectively dry my starting materials if they are solids? Solid starting materials can be dried by placing them in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) or by azeotropic distillation. [19]For the latter, the compound is dissolved in a solvent that forms an azeotrope with water (like toluene), and the solvent is then removed under reduced pressure. This process is typically repeated three times to ensure the removal of trace water. [19] Q4: My reaction seems to be working, but the yield is still lower than expected. Could trace moisture be the cause? Yes. Even if the reaction proceeds, trace moisture can still cause a reduction in yield through minor side reactions or by slowly degrading the reagents or product over the course of the reaction. [7]Optimizing other parameters like temperature and reaction time can sometimes compensate for this, but ensuring a truly anhydrous environment is the most direct way to improve yield and reproducibility. [1]

References

  • BenchChem. (n.d.). Optimizing reaction conditions for azepane ring formation.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Scribd. (n.d.). Drying Methods for Organic Solvents | PDF.
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Wikipedia. (n.d.). Air-free technique.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • (n.d.). Performing Sensitive Reactions without a Schlenk Line.
  • YouTube. (2020, June 25). Protecting Groups for Amines.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • PMC. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • (2008, May 22). Carboxylic Acid Derivatives.
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Brominated N-Boc Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated N-Boc azepanes are critical intermediates in the synthesis of peptidomimetics and conformational scaffolds.[1] However, their mass spectrometric (MS) analysis presents a "perfect storm" of analytical challenges: the acid-lability of the tert-butyloxycarbonyl (Boc) group, the isotopic signature of bromine (


), and the conformational flexibility of the seven-membered azepane ring.

This guide compares the two dominant ionization methodologies—Electron Ionization (EI) and Electrospray Ionization (ESI) —and provides a mechanistic framework for interpreting the complex fragmentation patterns of these scaffolds.

Part 1: Methodology Comparison (EI vs. ESI)

The choice of ionization technique dictates the spectral landscape.[1] For brominated N-Boc azepanes, no single method provides a complete picture; rather, they are complementary.[1]

Comparative Analysis: EI vs. ESI Performance
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Molecular Ion (

)
Rare/Absent. The Boc group is thermally unstable and fragments immediately.Dominant. Observed as

or

.[1]
Boc Group Stability 0% Survival. Typically observed as

(loss of t-butyl) or

(loss of Boc).
High Survival. Can be induced to fragment in-source (CID) to confirm labile groups.[1]
Bromine Signature Clear 1:1 doublet in fragment ions, but often lost in lower mass range.[1]Preserved in the molecular ion cluster; essential for confirming halogenation count.[1]
Structural Fingerprint Excellent. Rich fragmentation allows differentiation of regioisomers (3-Br vs. 4-Br).Poor. primarily shows molecular weight unless MS/MS (tandem MS) is applied.[1]
Best Use Case Structural elucidation of the core azepane ring and isomer differentiation.Confirmation of molecular weight and purity assessment.

Part 2: Fragmentation Mechanisms & Pathways[1][2][3][4][5]

Understanding the causality of fragmentation is essential for validating your compound.[1] The fragmentation of brominated N-Boc azepanes follows three distinct mechanistic pillars.

The Boc Group Elimination (The "Disappearing Act")

In EI-MS, the molecular ion (


) is rarely seen. The Boc group undergoes a rapid fragmentation via two competing pathways:
  • McLafferty-like Rearrangement: Elimination of isobutene (

    
    , 56 Da) and 
    
    
    
    (44 Da) to yield the protonated amine.
  • Simple Cleavage: Loss of the tert-butyl radical (

    
    , 57 Da) to form a carboxonium ion.
    
The Bromine Isotope Pattern

Bromine exists as


 and 

in a nearly 1:1 ratio.[1][2]
  • Diagnostic Rule: Any ion retaining the bromine atom must appear as a doublet separated by 2 atomic mass units (amu) with equal intensity.[1]

  • Validation: If a peak at

    
     does not show this doublet, you have likely lost the bromine (dehydrohalogenation) or misidentified the peak.
    
Azepane Ring Contraction

Seven-membered rings are entropically unfavorable in the gas phase.[1] Upon ionization, the azepane ring frequently undergoes


-cleavage followed by ring contraction to form stable 5-membered (pyrrolidine-type) or 6-membered (piperidine-type) cations.
Visualization: Fragmentation Pathway

The following diagram illustrates the competing pathways for a generic 4-bromo-N-Boc-azepane.

FragmentationPathway M_Ion Molecular Ion (M+•) [N-Boc-Br-Azepane] tBu_Loss [M - tBu]+ (Carboxonium Ion) M_Ion->tBu_Loss - •C(CH3)3 (57 Da) Amine_Ion [M - Boc + H]+ (Free Amine Radical) M_Ion->Amine_Ion - Isobutene (56 Da) - CO2 (44 Da) (McLafferty) Br_Loss [M - Br]+ (Azepanium Cation) M_Ion->Br_Loss - Br• (79/81 Da) tBu_Loss->Br_Loss - Br Alpha_Cleavage α-Cleavage Product (Open Chain Immonium) Amine_Ion->Alpha_Cleavage Ring Opening Ring_Contract Ring Contraction (Pyrrolidine deriv.) Alpha_Cleavage->Ring_Contract Rearrangement

Caption: Mechanistic flow of N-Boc-4-bromoazepane fragmentation showing Boc elimination and ring dynamics.

Part 3: Regioisomer Differentiation (3-Br vs. 4-Br vs. 5-Br)

Distinguishing where the bromine sits on the ring is the hardest challenge.[1] You must rely on


-Cleavage rules  in EI-MS.[1]

Mechanism: Ionization localizes the positive charge on the nitrogen.[1] The bond adjacent to the nitrogen (the


-bond) breaks to stabilize the charge via resonance (forming an immonium ion).
  • 3-Bromo-N-Boc-azepane:

    • 
      -cleavage occurs at C2-C3.[1][3]
      
    • The bromine is on the

      
      -carbon.[1] Cleavage here often leads to the loss of the brominated fragment side chain, resulting in a base peak that lacks the bromine isotope pattern .[1]
      
  • 4-Bromo-N-Boc-azepane:

    • 
      -cleavage occurs at C2-C3 or C7-C6.[1]
      
    • The bromine is further away.[1] The dominant fragment often retains the bromine , showing the characteristic 1:1 doublet.[1]

Summary Table for Isomer ID:

IsomerKey Spectral Feature (EI-MS)
3-Bromo Base peak often lacks Br doublet (Br lost in neutral fragment).
4-Bromo Significant fragments retain Br doublet (Br is on the charged fragment).
5-Bromo Similar to 4-Bromo; requires high-res MS or NMR for definitive assignment.[1]

Part 4: Experimental Protocols

Protocol A: GC-MS (Electron Ionization)

Best for: Fingerprinting and Isomer differentiation.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate or DCM . Avoid Methanol (can react with radical cations).[1]

  • Inlet Temperature: Set to 200°C . Note: Higher temperatures (>250°C) will cause thermal degradation of the Boc group before ionization.

  • Column: Standard 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).[1]

  • Temperature Ramp: Start at 60°C (hold 1 min), ramp 20°C/min to 280°C.

  • Data Analysis: Look for the

    
     peak.[1] Do not expect to see the molecular ion.[1]
    
Protocol B: LC-MS (Electrospray Ionization)

Best for: Molecular Weight Confirmation.

  • Sample Prep: Dissolve 0.1 mg in Acetonitrile/Water (1:1) with 0.1% Formic Acid.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization Mode: Positive Mode (

    
    ).
    
  • Cone Voltage: Keep low (15-30V) to prevent in-source fragmentation of the Boc group.

  • Data Analysis: Look for

    
     and 
    
    
    
    .[1] Check for the 1:1 doublet to confirm Bromine presence.[1]

References

  • McLafferty Rearrangement & Boc Stability

    • McLafferty Rearrangement - Wikipedia. (n.d.).[1] Retrieved from

    • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from

  • Fragmentation of Heterocycles

    • Nitrogen-Containing Heterocyclic Compounds. (n.d.).[1] ResearchGate. Retrieved from

    • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. (2024).[1][4] AIP Publishing.[1] Retrieved from

  • Bromine Isotope Patterns

    • Mass Spectrometry (MS) Fragmentation Patterns. (2025). SaveMyExams. Retrieved from

    • Fragmentation in Mass Spectrometry - YouTube. (2023).[1] Retrieved from

Sources

Validating Purity of tert-Butyl 3-bromo-2-oxoazepane-1-carboxylate via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and lysine homologues, tert-butyl 3-bromo-2-oxoazepane-1-carboxylate serves as a critical electrophilic intermediate.[1] Its purity is paramount; the presence of unreacted starting material (N-Boc-caprolactam) or elimination byproducts (


-unsaturated lactams) can compromise subsequent nucleophilic substitutions.[1]

This guide provides a technical comparison of Thin Layer Chromatography (TLC) against instrumental alternatives, detailing a self-validating TLC protocol designed to detect the specific lipophilic and electrophilic impurities associated with this scaffold.

Part 1: Technical Context & Impurity Profile

The target molecule is a seven-membered lactam protected by a tert-butoxycarbonyl (Boc) group with a bromine atom at the


-position.[1] Understanding its reactivity is essential for interpreting TLC data.
The Impurity Spectrum
  • Starting Material (N-Boc-caprolactam): Lacks the bromine atom.[1] Polarity is similar to the product, making separation challenging without optimized solvents.

  • Elimination Product (

    
    -unsaturated lactam):  Formed via HBr elimination, often promoted by basic workups or heating.[1] This impurity is UV-active.[1]
    
  • Hydrolysis Products: Ring-opened amino acids (usually retained at the baseline).[1]

Part 2: Comparative Analysis of Validation Methods
Comparison 1: Visualization Methods (The "Detection" Alternative)

Unlike aromatic compounds, this lactam lacks a strong chromophore. Relying solely on UV is a common failure point.

FeatureUV (254 nm) Iodine Chamber (

)
Phosphomolybdic Acid (PMA) Ninhydrin
Mechanism Fluorescence quenchingReversible intercalationOxidation/Reduction (Universal)Reaction with free amines
Suitability Poor. The Boc-lactam absorption is weak.[1] Only detects the conjugated elimination impurity.Good. Stains the lipophilic Boc group transiently (yellow/brown).Excellent. Stains Boc-carbamates permanently (dark blue/green on heating).[1]Ineffective. Requires deprotection (acid/heat) on the plate to react.
Limit of Detection High (needs concentrated spots)ModerateLow (High Sensitivity)N/A for protected amine
Recommendation Use only to screen for elimination byproducts.Use for quick checks.Primary Method for purity validation.[1]Do not use.
Comparison 2: Analytical Techniques (The "Instrumental" Alternative)

Is TLC sufficient? Compare it against the quantitative gold standard, HPLC.

MetricTLC (Optimized Protocol) HPLC-UV/MS 1H NMR
Throughput High. Parallel processing of multiple fractions.[1]Low. Serial injection (15-30 min/run).[1]Medium.
Quantitation Qualitative. Visual estimation only.Quantitative. Exact purity %.Quantitative (if internal std used).[1]
Impurity ID Inferential (based on Rf).Definitive (via MS data).Structural (via chemical shift).[1][2]
Cost/Time < $1 / 5 mins.[1]> $20 / 30 mins.[1]> $50 / 15 mins.[1]
Verdict Best for reaction monitoring and flash column fraction pooling.Required for final lot release and characterizing unknown side-products.Required for structure verification (stereochemistry).
Part 3: Optimized Experimental Protocol

This protocol uses a Self-Validating Co-Spot System .[1] Relying on single spots is scientifically unsound for this molecule due to the subtle Rf differences between the brominated product and the starting material.

Reagents & Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.[1]
    
  • Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v).[1] Note: The bromine atom increases lipophilicity slightly, but the polar C-Br bond moderates this. A 3:1 ratio provides optimal resolution (

    
    ).
    
  • Stain: 10% Phosphomolybdic Acid (PMA) in ethanol.[1][3]

Step-by-Step Methodology
  • Chamber Saturation: Add 10 mL of Hexanes:EtOAc (3:1) to a developing chamber.[3][4][5] Insert a filter paper wick and cap.[3] Allow to equilibrate for 10 minutes. Causality: Saturation prevents "smiling" of the solvent front and ensures reproducible Rf values.

  • Sample Preparation:

    • Standard (SM): Dissolve ~2 mg of N-Boc-caprolactam in 0.5 mL EtOAc.

    • Sample (Rxn): Dissolve ~2 mg of the crude bromination product in 0.5 mL EtOAc.

  • The "Three-Lane" Spotting Technique (Critical): Mark three lanes on the baseline:

    • Lane 1: Standard (SM)[1]

    • Lane 2: Co-spot (Apply SM, let dry, then apply Sample on top)

    • Lane 3: Sample (Rxn)

    • Scientific Rationale: Lane 2 validates separation.[1] If Lane 2 shows a single spot, your solvent system has failed to resolve the impurity, or the reaction is incomplete. You need to see a "snowman" or two distinct spots in Lane 2 to trust the purity in Lane 3.

  • Development: Elute until the solvent front reaches 1 cm from the top. Remove and mark the front immediately.[6][7]

  • Visualization (Dual Mode):

    • Step A (UV Check): View under 254 nm. Look for a dark spot near the product Rf. Interpretation: Strong UV activity suggests the elimination product (

      
      -unsaturated lactam), as the desired product is UV-weak.
      
    • Step B (PMA Stain): Dip the plate in PMA solution. Blot excess. Heat with a heat gun at 200°C until spots appear (usually dark blue/green on a yellow background).

Part 4: Visualization & Logic[1][3]
Workflow Diagram

The following diagram illustrates the decision logic for interpreting the TLC plate.

TLC_Validation_Logic Start Start: Develop & Dry Plate UV_Check Step 1: UV (254nm) Inspection Start->UV_Check UV_Positive Strong UV Spot Visible? UV_Check->UV_Positive Elimination_Impurity Impurity Detected: Alpha-Beta Unsaturated Lactam (Elimination Product) UV_Positive->Elimination_Impurity Yes PMA_Stain Step 2: PMA Stain & Heat UV_Positive->PMA_Stain No (or weak) Analyze_Lanes Analyze Lane 2 (Co-Spot) PMA_Stain->Analyze_Lanes Single_Spot Result: Single Spot in Co-Spot Lane Analyze_Lanes->Single_Spot No Separation Double_Spot Result: Two Spots ('Snowman') in Co-Spot Lane Analyze_Lanes->Double_Spot Separation Achieved Resolution_Fail Validation FAILED Solvent system cannot resolve SM from Product. Single_Spot->Resolution_Fail Check_Lane3 Analyze Lane 3 (Sample) Double_Spot->Check_Lane3 Pure_Product Single Spot (Rf differs from SM) VALIDATED PURITY Check_Lane3->Pure_Product One Spot Mixed_Product Multiple Spots Visible IMPURE Check_Lane3->Mixed_Product >1 Spot

Caption: Logical workflow for interpreting TLC results. Note that UV is used primarily to detect elimination byproducts, while PMA staining is required for the main scaffold.

Interpreting the Spots (Rf Trends)

In Hexanes:EtOAc (3:1) :

  • Elimination Product (Alkene): Highest Rf (Most non-polar, conjugated).[1]

  • Target Product (3-Bromo): Middle Rf (Bromine adds lipophilicity vs. SM, but C-Br dipole drags it back slightly.[1] Usually runs slightly faster than SM).[1]

  • Starting Material (H-species): Lower Rf.[1]

  • Hydrolysis (Acid): Baseline (Does not move).[1]

References
  • Hopkins, T. R., et al. (1956). Preparation of alpha-bromo and alpha-iodo-epsilon-caprolactam. US Patent 2,832,770.[1] Link

  • Gao, J., et al. (2013).

    
    -Unsaturated N-Boc Lactams. Journal of Organic Chemistry. Link[1]
    
  • Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates. Link

  • Hancu, G., et al. (2013).[8] Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Advanced Pharmaceutical Bulletin. Link

Sources

Comparative Guide: Infrared Spectroscopy of Carbonyl and Boc Groups in Azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Diagnostic Peak: N-Boc-Azepane Carbonyl (


): 1690–1705 cm⁻¹  (Strong, Broad).

This guide provides a technical analysis of Infrared (IR) spectroscopy data for Azepanes (7-membered nitrogen heterocycles) derivatized with tert-butyloxycarbonyl (Boc) protecting groups.[1] It contrasts these spectral signatures against common structural alternatives (lactams, amides) and varying ring sizes (piperidines, pyrrolidines) to aid in rapid structural verification during drug discovery workflows.

Theoretical Framework: The Physics of Azepane Vibrations

Ring Strain and Conformational Mobility

Unlike the rigid chair conformation of piperidine (6-membered) or the strained envelope of pyrrolidine (5-membered), azepanes exist in a state of high conformational mobility (twist-chair/twist-boat).[1]

  • Vibrational Consequence: The lack of rigid ring strain means the exocyclic Boc-carbonyl bond in azepanes behaves similarly to acyclic carbamates.

  • The "Floppiness" Factor: Azepane bands are often broader than their piperidine counterparts due to the rapid interconversion of conformers, which slightly modulates the dipole moment of the N-C=O system.

The Boc Group Signature

The Boc group is a carbamate (urethane). Its IR signature is dominated by two regions:[2][3][4][5]

  • The Carbonyl Stretch (

    
    ):  A strong absorption driven by the change in dipole moment.[2][5]
    
  • The tert-Butyl "Butterfly": A characteristic doublet of C-H bends.

Spectral Fingerprinting: Comparative Data

The following tables synthesize experimental data to distinguish N-Boc azepanes from impurities (like starting lactams) or structural analogs.

Table 1: Functional Group Differentiation in Azepanes

Use this table to determine if your reaction yielded the protected amine or if you have unreacted lactam/amide side-products.[1]

Functional GroupStructure TypeDiagnostic Frequency (cm⁻¹)Peak MorphologyMechanistic Cause
Boc-Carbamate Exocyclic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1690 – 1705 Strong, BroadResonance delocalization between N and O lowers freq. compared to ketones.[1][2][5][6][7][8]
Lactam (Ring) Cyclic Amide (Azepan-2-one)1655 – 1665 Strong, Sharp7-membered rings have minimal angle strain; H-bonding lowers freq. significantly.
N-Acetyl Amide Exocyclic

1640 – 1650 StrongGreater resonance contribution from Nitrogen lone pair lowers bond order of C=O.
Ring Ketone

on Ring (e.g., 4-one)
1710 – 1720 SharpPure

character without N-resonance donation; higher frequency.
Table 2: Ring Size Effects on N-Boc Carbonyl Frequency

Comparison of N-Boc protecting group shifts across saturated heterocycles.

ScaffoldRing SizeN-Boc

Frequency (cm⁻¹)
Strain Impact
Pyrrolidine 51695 – 1710High: Ring strain slightly stiffens the exocyclic bond.
Piperidine 61685 – 1700Neutral: Stable chair conformation; standard urethane value.
Azepane 71690 – 1705 Variable: Conformational flexibility averages the bond strength.

Experimental Protocol: ATR-FTIR Analysis

Most N-Boc-azepanes are viscous oils or low-melting solids. The Attenuated Total Reflectance (ATR) method is superior to KBr pellets for these lipophilic, semi-solid materials due to ease of cleaning and lack of hygroscopic interference.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure the energy throughput meter reads maximum (background check).

  • Background Scan: Collect 16 scans of ambient air to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .[1]
  • Sample Deposition:

    • For Oils: Place 10 µL of neat N-Boc-azepane on the crystal center.

    • For Solids: Place 2 mg of solid; apply pressure using the anvil clamp until the force gauge hits the "Green/Optimal" zone.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (Signal-to-Noise ratio optimization)

    • Range: 4000 – 600 cm⁻¹[4]

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) to adjust for penetration depth differences at varying wavelengths.

Decision Logic & Visualization

Structural Confirmation Pathway

The following diagram illustrates the logical flow for confirming the N-Boc-Azepane structure using IR data.

BocID Start Input Spectrum CheckCO Check 1600-1750 cm⁻¹ Region Start->CheckCO DecisionCO Peak at 1690-1705 cm⁻¹? CheckCO->DecisionCO CheckLactam Peak at ~1660 cm⁻¹? DecisionCO->CheckLactam No CheckFingerprint Check 1360-1390 cm⁻¹ DecisionCO->CheckFingerprint Yes (Strong) RejectLactam Likely Lactam (Azepan-2-one) Starting Material CheckLactam->RejectLactam Yes Ambiguous Ambiguous: Check NMR CheckLactam->Ambiguous No GemDimethyl Gem-Dimethyl Doublet? (1365 & 1390 cm⁻¹) CheckFingerprint->GemDimethyl Confirm CONFIRMED: N-Boc-Azepane GemDimethyl->Confirm Yes GemDimethyl->Ambiguous No

Figure 1: Decision tree for distinguishing N-Boc-Azepane from lactam byproducts using IR spectral markers.

Critical Validation: The "Gem-Dimethyl" Check

While the Carbonyl (


) is the primary indicator, the Boc group  must be validated by the tert-butyl skeleton vibrations.
  • Mechanism: The

    
     group possesses a specific "umbrella" bending mode.
    
  • Observation: Look for a doublet of medium intensity at 1365 cm⁻¹ and 1390 cm⁻¹ .

  • Why it matters: A simple N-acetyl group (amide) will have the carbonyl peak but lacks this specific doublet.

Troubleshooting Common Artifacts

ArtifactSymptomSolution
Water Vapor "Noise" peaks at 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹.[1]Purge the sample chamber with

or re-run background scan.
Residual Solvent (DCM) Sharp peaks at 700–750 cm⁻¹.Dry sample under high vacuum (>1 hr) to remove dichloromethane used in extraction.
H-Bonding Broadening

peak is excessively broad (>50 cm⁻¹ wide).
If the azepane has a free OH or NH elsewhere, run in dilute

solution to break intermolecular H-bonds.

References

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning. (Standard reference for general carbonyl frequencies).
  • Specac Application Notes. Interpreting Infrared Spectra. Retrieved from (Protocol validation for ATR).[1]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved from (Differentiation of Amide/Lactam/Ketone).

  • Prelog, V., & Brown, H. C. (1950).[1] Classic studies on ring strain and reactivity in medium-sized rings (7-10 members). (Foundational theory on azepane conformational mobility).

Sources

Benchmarking Synthetic Routes for 7-Membered Lactam Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-membered lactam (azepan-2-one) and its benzo-fused derivatives (benzazepinones) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in HIV protease inhibitors, kinase inhibitors (e.g., Balanol), and cardiovascular drugs (e.g., Ivabradine, Benazepril). However, the construction of medium-sized rings (7–9 members) is notoriously difficult due to transannular strain and unfavorable entropy.

This guide benchmarks three distinct synthetic methodologies—Classical Rearrangement (Beckmann) , Ring-Closing Metathesis (RCM) , and Pd-Catalyzed C-H Carbonylation —evaluating them on yield, scalability, and atom economy.

Part 1: The Thermodynamic Challenge

Before evaluating the routes, one must understand the adversary. Cyclization to form 7-membered rings is kinetically slower than 5- or 6-membered rings.

  • Enthalpic Barrier: Significant Pitzer strain (torsional) and transannular interactions (Prelog strain) exist in the transition state.

  • Entropic Barrier: The probability of chain ends meeting is lower than for 5-membered rings.

Implication for Protocol Design:

  • Kinetic Control: High dilution is often required to favor intramolecular cyclization over intermolecular oligomerization (especially for RCM).

  • Thermodynamic Control: Rearrangement reactions (Beckmann) utilize the stability of the amide bond to drive the reaction, often bypassing the entropic penalty of direct closure.

Part 2: Methodology Benchmark

We evaluated three primary routes based on literature meta-analysis and standard process chemistry metrics.

Comparative Performance Matrix
MetricMethod A: Beckmann Rearrangement Method B: Ring-Closing Metathesis (RCM) Method C: Pd-Catalyzed C-H Carbonylation
Primary Mechanism Stereospecific Alkyl MigrationOlefin Metathesis (Ru-Carbene)Pd(II) / Pd(0) Carbonyl Insertion
Avg. Isolated Yield 75 – 95%65 – 88%50 – 75%
Scalability High (Kg to Ton scale)Low to Medium (Dilution limits)Medium (Reagent cost limits)
Atom Economy High (Water is sole byproduct)Medium (Ethylene gas byproduct)Low (Requires stoichiometric oxidants/additives)
Regioselectivity Excellent (Controlled by oxime geometry)N/A (Determined by alkene position)Variable (Directing group dependent)
Key Risk Harsh Acidic Conditions / ExothermCatalyst Cost / Ru RemovalHeavy Metal Contamination

Part 3: Deep Dive & Experimental Protocols

Method A: The Industrial Standard – Beckmann Rearrangement

Best For: Simple substrates, large-scale production, acid-stable functional groups.

The Beckmann rearrangement remains the workhorse for converting cyclic ketones to lactams. It relies on the stereospecific migration of the alkyl group anti to the hydroxyl leaving group.

Mechanism Visualization

The following diagram illustrates the divergent pathways of the Beckmann vs. Schmidt reaction, highlighting why Beckmann is preferred for regiocontrol.

Beckmann_Mechanism Ketone Cyclic Ketone Oxime Oxime Formation (NH2OH) Ketone->Oxime Condensation Activation Activation (H+ / TsCl) Oxime->Activation Stereocontrol Migration [1,2]-Alkyl Shift (Anti-Migration) Activation->Migration -LG Nitrilium Nitrilium Ion Migration->Nitrilium Rearrangement Lactam 7-Membered Lactam Nitrilium->Lactam Hydrolysis

Figure 1: Mechanistic flow of the Beckmann Rearrangement showing the critical anti-migration step.

Validated Protocol (Benzazepinone Synthesis)

Adapted from catalytic variants to improve safety.

  • Oxime Formation:

    • Dissolve 1-tetralone (10 mmol) in EtOH (30 mL).

    • Add hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).

    • Reflux for 2 hours. Monitor by TLC (disappearance of ketone).

    • Checkpoint: Isolate the oxime. Determine E/Z ratio via NMR. The (E)-oxime typically predominates for 1-tetralone, leading to the specific lactam isomer.

  • Rearrangement (Cyanuric Chloride Catalysis):

    • Dissolve the isolated oxime (5 mmol) in anhydrous MeCN (15 mL).

    • Add Cyanuric Chloride (2 mol%) and ZnCl2 (2 mol%) as a co-catalyst system.[1]

    • Reflux at 80°C for 4 hours.

    • Quench: Pour into ice water. Extract with EtOAc.

  • Purification:

    • Recrystallize from EtOH/Hexane.

    • Expected Yield: 85-92%.

Method B: The Precision Tool – Ring-Closing Metathesis (RCM)

Best For: Complex natural products, mild conditions, substrates sensitive to acid.

RCM constructs the ring from acyclic diene precursors. For 7-membered lactams, this involves forming an acrylamide diene.

Critical Causality: The Dilution Factor

Unlike 5-membered rings, 7-membered rings suffer from slower closing rates.

  • Problem: If concentration is >0.01 M, intermolecular metathesis (dimerization) competes with cyclization.

  • Solution: Use "Pseudo-high dilution" by slow addition of the catalyst or substrate over hours.

Validated Protocol (Grubbs II Generation)
  • Precursor Assembly: Acylate a homoallylic amine with acryloyl chloride to form the N-allyl-acrylamide diene.

  • The Cyclization:

    • Solvent: Degassed Dichloromethane (DCM). Oxygen poisons the Ruthenium carbene.

    • Concentration: 0.005 M (Critical).

    • Catalyst: Grubbs 2nd Generation (5 mol%).

    • Additive: Ti(OiPr)4 (0.3 equiv).[2]

      • Why? The amide carbonyl can chelate the Ru-center, forming a non-productive complex. Titanium acts as a Lewis acid "decoy," binding the carbonyl and freeing the Ruthenium.

  • Procedure:

    • Reflux for 12–24 hours.

    • Workup: Add DMSO (5 equiv relative to catalyst) and stir for 12h to sequester Ru. Filter through silica to remove metal residues.

    • Expected Yield: 70-85%.

Method C: The Modern Alternative – Pd-Catalyzed C-H Carbonylation

Best For: Atom economy, late-stage functionalization, accessing benzazepinones from simple amines.

This method bypasses pre-functionalized dienes or ketones, using a directing group on an amine to activate a C-H bond.

Mechanism Visualization

CH_Activation Substrate Phenethylamine deriv. (w/ Directing Group) Palladacycle 7-Membered Palladacycle (C-H Activation) Substrate->Palladacycle Pd(OAc)2 CO_Insert CO Insertion (Acyl-Pd species) Palladacycle->CO_Insert CO (1 atm) or Mo(CO)6 Elimination Reductive Elimination CO_Insert->Elimination Elimination->Substrate Pd(0) -> Pd(II) Reoxidation Product Benzazepinone Elimination->Product

Figure 2: Pd(II)/Pd(0) catalytic cycle for C-H carbonylation.

Protocol Highlights
  • Catalyst: Pd(OAc)2 (5-10 mol%).

  • CO Source: Molybdenum hexacarbonyl (Mo(CO)6) is preferred over CO gas for safety and stoichiometry control.

  • Oxidant: Benzoquinone or AgOAc is required to reoxidize Pd(0) to Pd(II) to sustain the cycle.[3]

  • Limitation: Requires a specific directing group (e.g., Picolinamide or Triflamide) which must be removed later, adding two synthetic steps (install/remove).

Part 4: Decision Matrix

Use this logic flow to select your route:

  • Is the target a benzo-fused system (Benzazepinone)?

    • Yes -> Beckmann (if ketone available) or C-H Activation (if amine available).

    • No -> Go to 2.

  • Does the molecule contain acid-sensitive protecting groups (Boc, TBS)?

    • Yes -> RCM (Neutral conditions). Avoid Beckmann.

    • No -> Go to 3.

  • Is this for >100g scale up?

    • Yes -> Beckmann . RCM is too dilute (solvent volume issues) and expensive.

    • No -> RCM is acceptable for discovery phase.

References

  • C–H Activation in Primary 3-Phenylpropylamines: Synthesis of Seven-Membered Palladacycles. Inorganic Chemistry.

  • Access to Benzazepinones by Pd-Catalyzed Remote C–H Carbonylation. Organic Letters.

  • Ring-Closing Metathesis Strategy to Unsaturated Lactones. PMC / NIH.

  • Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams. PMC / NIH.

  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis. Beilstein Journal of Organic Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.